Product packaging for Propylene sulfide(Cat. No.:CAS No. 1072-43-1)

Propylene sulfide

Cat. No.: B092410
CAS No.: 1072-43-1
M. Wt: 74.15 g/mol
InChI Key: MBNVSWHUJDDZRH-UHFFFAOYSA-N
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Description

Structural Analogies and Distinctions in Thiirane (B1199164) Chemistry

The chemistry of thiiranes, with propylene (B89431) sulfide (B99878) as a key example, is often understood by comparing it to the more extensively studied field of epoxide chemistry.

Propylene sulfide and its oxygen analog, propylene oxide, share a similar three-membered ring structure, which is the primary determinant of their reactivity. However, the difference in the heteroatom—sulfur versus oxygen—leads to notable distinctions in their chemical behavior. cdnsciencepub.comquora.com

FeatureThis compound (Thiirane)Propylene Oxide (Epoxide)
Heteroatom Sulfur (S)Oxygen (O)
Bond Angle (C-X-C) Approximately 101° quora.comApproximately 104.5° quora.com
Reactivity Generally less reactive than epoxides in certain reactions. cdnsciencepub.comcdnsciencepub.comGenerally more reactive. cdnsciencepub.comcdnsciencepub.com
Ring Strain Energy Lower than epoxides (approx. 9 kcal/mol for ethylene (B1197577) sulfide). cdnsciencepub.comHigher than episulfides (approx. 14 kcal/mol for ethylene oxide). cdnsciencepub.com

The three-membered ring of this compound is highly strained, which is a key driver of its reactivity. However, the ring strain in episulfides is generally considered to be less than that in the corresponding epoxides. cdnsciencepub.com This seemingly counterintuitive fact, given the higher reactivity often associated with greater strain, has been a subject of detailed kinetic and mechanistic studies. cdnsciencepub.comcdnsciencepub.com Research has shown that in reactions with nucleophiles like aniline (B41778), this compound is less reactive and has a higher activation energy than propylene oxide. cdnsciencepub.comcdnsciencepub.com This suggests that while ring strain contributes significantly to the activation energy, other factors such as the nature of the transition state and solvation effects also play crucial roles. cdnsciencepub.com The study of these factors provides valuable insights into the fundamental principles of chemical reactivity in heterocyclic systems. researchgate.netacs.org

Historical Context of this compound Research

The study of episulfides dates back to the early 20th century, with chemists like Staudinger and Pfenninger, as well as Delepine, conducting early investigations. wikipedia.org A significant advancement came in 1934 when Dachlauer and Jackel developed a general method for synthesizing episulfides from epoxides using reagents like alkali thiocyanates and thiourea (B124793). wikipedia.org This two-step process, involving the conversion of an olefin to an epoxide followed by thiation, remains a common synthetic route. wikipedia.org

Early research into the reactions of this compound often noted the prevalence of polymerization, particularly with strong nucleophiles. cdnsciencepub.com This tendency to polymerize, while sometimes a complication in simple ring-opening studies, laid the groundwork for future research into poly(this compound) and its applications. Studies from the mid-20th century began to systematically investigate the kinetics and products of this compound reactions with various reagents, including acids and amines, further elucidating its chemical behavior. cdnsciencepub.comcdnsciencepub.com

Significance and Research Trajectories of this compound

The unique properties of this compound have made it a significant molecule in both fundamental and applied chemical research.

This compound serves as a model compound for investigating the reactivity of sulfur-containing heterocycles. smolecule.com Its ring-opening reactions, catalyzed by both acids and bases, have been studied to understand reaction mechanisms, regioselectivity, and stereoselectivity. smolecule.comtandfonline.com For instance, research on the reaction of this compound with acetic acid has provided insights into the orientation of ring-opening under acidic conditions. cdnsciencepub.com Furthermore, the polymerization of this compound, particularly anionic ring-opening polymerization, is an active area of research, with studies focusing on controlling the molecular weight and architecture of the resulting polymers. researchgate.netacs.org

Recent research has also explored the use of advanced computational methods, such as the Activation Strain Model, to theoretically investigate the reactivity of this compound and the origins of activation barriers in its reactions. researchgate.netacs.org

In the field of materials science, this compound is primarily valued as a monomer for the synthesis of poly(this compound) (PPS). smolecule.comsigmaaldrich.com This polymer exhibits a range of desirable properties, including good solvent and weather resistance, making it comparable to some synthetic rubbers. researchgate.net Although not yet in large-scale commercial production, research into PPS and its copolymers is yielding promising results for various advanced applications. researchgate.net

Key Research Areas in Materials Science:

Drug Delivery: Poly(this compound) can be used to create nanoparticles for the controlled and sustained release of drugs. smolecule.comsigmaaldrich.com These nanoparticles can be designed to be sensitive to oxidative environments, allowing for targeted drug release in specific tissues. ethz.ch Copolymers of this compound, such as with poly(sarcosine) or poly(ethylene glycol), have been developed to form self-assembling nanostructures like micelles and vesicles for drug delivery applications. researchgate.netnih.gov

Tissue Engineering: The biocompatibility and tunable properties of PPS make it a candidate for use as a scaffold material in tissue engineering, with potential applications for bone and cartilage regeneration. sigmaaldrich.com

High-Refractive-Index Polymers: The presence of sulfur in the polymer backbone contributes to a high refractive index, a property that is valuable in optical applications. acs.org

Polymer Architecture: Researchers are developing new methods to synthesize well-defined PPS homopolymers and copolymers with controlled architectures, such as block and ABA triblock copolymers. msu.edursc.org This control over the polymer structure allows for the fine-tuning of material properties for specific applications.

Biomedical Engineering Applications

This compound is a key monomer in the synthesis of poly(this compound) (PPS), a polymer that has garnered substantial interest in biomedical engineering. sigmaaldrich.com The utility of PPS stems from its biocompatibility, biodegradability, and the unique responsiveness of its sulfide linkages to oxidative environments. sigmaaldrich.comontosight.airsc.org These properties make it an ideal candidate for developing advanced therapeutic and diagnostic systems.

A primary application of PPS is in drug delivery. sigmaaldrich.com Researchers have synthesized PPS-based nanoparticles that serve as carriers for therapeutic agents. sigmaaldrich.comethz.ch These nanoparticles are often formulated as block copolymers, such as with poly(ethylene glycol) (PEG), to create stable, water-soluble nanostructures. ontosight.airesearchgate.net The hydrophobic PPS core can encapsulate hydrophobic drugs, while the hydrophilic PEG shell provides stability in biological environments. ethz.chresearchgate.net A key feature of these systems is their stimuli-responsive nature; the sulfide units in the PPS backbone are sensitive to oxidation by reactive oxygen species (ROS), which are often overproduced in pathological tissues like tumors or sites of inflammation. rsc.orgethz.ch This oxidation transforms the hydrophobic PPS into more hydrophilic sulfoxide (B87167) and sulfone forms, leading to the disassembly of the nanostructure and the controlled, on-demand release of the encapsulated drug cargo. ethz.chrsc.org This mechanism has been explored for delivering anticancer drugs and antivirulence compounds. ethz.chiith.ac.innih.gov

In the field of tissue engineering, poly(this compound) is investigated as a scaffold material for regenerating tissues such as bone and cartilage. sigmaaldrich.com Its tunable mechanical and chemical properties, combined with its biocompatibility, allow it to support cell attachment and growth. sigmaaldrich.com Furthermore, PPS has been studied for use as a surface coating for medical devices, including catheters and sutures, offering a potential alternative to traditional materials like silicone due to its chemical resistance. sigmaaldrich.comresearchgate.net Copolymers of PPS have been shown to resist protein adsorption and cell adhesion, which is a critical feature for improving the biocompatibility of materials used in biodiagnostic and bioanalytical devices. researchgate.net

PPS-Based SystemBiomedical ApplicationKey Feature
Poly(this compound) NanoparticlesDrug Delivery (e.g., Paclitaxel, Doxorubicin)ROS-responsive release for targeted therapy in cancer and inflammatory diseases. ethz.chiith.ac.inresearchgate.net
PEG-b-PPS CopolymersDrug Delivery, Medical Device CoatingsForms stable micelles; provides a stealth surface to reduce biomolecular interactions. researchgate.netresearchgate.net
Polysarcosine-b-PPS CopolymersDrug DeliverySelf-assembles into various non-toxic nanostructures (micelles, vesicles) suitable for carrying therapeutics. rsc.org
PPS-based ScaffoldsTissue Engineering (Bone, Cartilage)Biocompatible and supports cell attachment and growth. sigmaaldrich.com
S-nitrosated PPS NanoparticlesNitric Oxide (NO) DeliveryDelivers NO to lymphatic tissues for treating conditions like lymphedema. nih.gov

Environmental and Industrial Relevance

This compound holds relevance in both industrial and environmental chemistry. Industrially, it serves as a crucial monomer for producing high-performance sulfur-containing polymers. smolecule.com The most prominent of these is polyphenylene sulfide (PPS), an engineering plastic known for its exceptional thermal and chemical resistance. wikipedia.org Textiles and fibers derived from polyphenylene sulfide are resistant to heat, acids, and abrasion, making them suitable for demanding applications such as filter fabrics for coal boilers, electrical insulation, and specialty gaskets. wikipedia.org this compound is also a reactive intermediate used in the synthesis of other specialty chemicals. smolecule.com

The environmental relevance of this compound is primarily linked to the broader context of sulfur compounds in industrial processes and their environmental impact. Sulfur compounds are common in light hydrocarbon streams and can be corrosive and toxic, necessitating their removal. hpst.cz The desulfurization of fuels and chemicals is a critical industrial and environmental process to prevent the release of harmful compounds like sulfur dioxide, a key contributor to acid rain. acs.org Research into the reactivity of molecules like this compound can provide insights that support the design of new and more efficient sulfur-capturing technologies. acs.org While propylene glycol, a related compound, is known to exert a high biochemical oxygen demand (BOD) during degradation in surface waters, specific data on this compound's environmental fate is less detailed, though its handling procedures emphasize preventing its release into drains and the environment. chemicalbook.comcumberlandrivercompact.org The production of propylene, the precursor to this compound, from fossil fuels contributes to greenhouse gas emissions and fossil resource depletion. youtube.comresearchgate.net

Application AreaSpecific Use of this compound/DerivativesIndustrial/Environmental Significance
High-Performance PolymersMonomer for Polyphenylene Sulfide (PPS) synthesis. wikipedia.orgProduction of materials with high thermal stability and chemical resistance for filters, insulation, and automotive components. wikipedia.orglidsen.com
Chemical SynthesisIntermediate for pharmaceuticals and agrochemicals. smolecule.comActs as a reactive building block for complex molecules. smolecule.com
Rubber ChemistryVulcanization agent. smolecule.comEnhances the durability and properties of rubber products through cross-linking. smolecule.com
Environmental ChemistryModel compound for desulfurization studies. acs.orgResearch aids in developing methods to remove sulfur from fuels and reduce pollutants. acs.org

Overview of Major Research Domains in this compound Chemistry

The chemistry of this compound is an active area of academic research, with several major domains driving innovation. A central theme is its polymerization, particularly through ring-opening polymerization (ROP), which allows for the synthesis of a wide range of poly(thioethers) with controlled properties. rsc.org Anionic ring-opening polymerization (AROP) is a frequently studied method, capable of producing "living" polymers, which allows for precise control over molecular weight and the creation of complex polymer architectures like block copolymers. researchgate.net Researchers have explored various initiators, from simple organometallic compounds to more complex organocatalysts, to tune the polymerization process. rsc.orgresearchgate.netrsc.org

A second major research domain is the design and synthesis of functional block copolymers containing poly(this compound). rsc.org By combining a hydrophobic PPS block with a hydrophilic block, such as poly(ethylene glycol) (PEG) or polysarcosine (PSarc), researchers can create amphiphilic molecules that self-assemble in aqueous solutions. researchgate.netrsc.org This research focuses on controlling the self-assembly process to form diverse and stable nanostructures, including micelles and vesicles (polymersomes). rsc.org The ability to tune the morphology of these nanostructures is critical for their application in areas like drug delivery, where the shape and size of the carrier can influence its behavior in the body. rsc.org

A third significant area of investigation is the development of stimuli-responsive materials based on PPS. rsc.org This domain leverages the oxidation-sensitive nature of the sulfide bond in the polymer backbone. ethz.ch Research focuses on understanding the oxidation kinetics and the resulting changes in polymer properties, from hydrophobic to hydrophilic. ethz.chrsc.org This "smart" material behavior is highly sought after for applications in targeted drug delivery, where nanoparticles can be designed to release their payload specifically in the oxidative environment of diseased tissues, and for creating materials that can be cleared from the body after performing their function. rsc.orgrsc.org

Research DomainPrimary ObjectiveKey Methodologies & Findings
Ring-Opening Polymerization (ROP)To synthesize well-defined poly(this compound) and its copolymers with controlled molecular weight and architecture. rsc.orgresearchgate.netDevelopment of anionic, cationic, and organocatalytic ROP methods; use of "living" polymerization to create block copolymers. rsc.orgresearchgate.netrsc.org
Self-Assembling Block CopolymersTo create functional nanostructures (micelles, vesicles) for biomedical applications. rsc.orgSynthesis of amphiphilic block copolymers (e.g., PEG-b-PPS, PSarc-b-PPS) that self-assemble into various morphologies for drug encapsulation. researchgate.netrsc.org
Stimuli-Responsive PolymersTo design materials that respond to specific biological signals, particularly reactive oxygen species (ROS). rsc.orgExploiting the oxidation of sulfide to sulfoxide/sulfone to trigger nanoparticle disassembly and controlled release of therapeutic agents. rsc.orgethz.chrsc.org
Reactivity and Mechanistic StudiesTo understand the fundamental chemical behavior of the this compound ring. acs.orgQuantum-chemical calculations and experimental studies on ring-opening reactions and desulfurization pathways. acs.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6S B092410 Propylene sulfide CAS No. 1072-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylthiirane
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InChI

InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3
Source PubChem
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InChI Key

MBNVSWHUJDDZRH-UHFFFAOYSA-N
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Canonical SMILES

CC1CS1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6S
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Related CAS

25037-97-2
Record name Propylene sulfide homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25037-97-2
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DSSTOX Substance ID

DTXSID90870835
Record name Thiirane, 2-methyl-
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Molecular Weight

74.15 g/mol
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Physical Description

Liquid
Record name 1,2-Epithiopropane
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CAS No.

1072-43-1
Record name Propylene sulfide
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Record name Propylene sulfide
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Record name Propylene sulfide
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Record name Thiirane, 2-methyl-
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Advanced Synthetic Methodologies and Mechanistic Investigations of Propylene Sulfide

Refined Laboratory-Scale Synthesis

Established laboratory methods for synthesizing propylene (B89431) sulfide (B99878) primarily rely on the conversion of oxygen-containing precursors or the cyclization of halogenated alkanes. These methods have been refined to optimize yield and purity.

Epoxide Sulfurization with Hydrogen Sulfide and Acid Catalysts

A foundational and common method for the synthesis of propylene sulfide involves the reaction of propylene oxide with a sulfur source, such as hydrogen sulfide, in the presence of an acid catalyst. This reaction effectively replaces the oxygen atom of the epoxide with a sulfur atom to form the corresponding thiirane (B1199164).

The efficiency of the sulfurization of propylene oxide is highly dependent on the reaction conditions. Key parameters such as temperature, the nature of the catalyst, and the molar ratio of the reactants have been systematically optimized to maximize the yield of this compound while minimizing the formation of byproducts like propylene disulfide and polymeric materials.

Lewis acids, such as boron trifluoride (BF₃), and protic acids, like sulfuric acid (H₂SO₄), are effective catalysts that enhance the electrophilicity of the epoxide ring, making it more susceptible to nucleophilic attack. The reaction is typically conducted at moderately elevated temperatures to balance the reaction rate with the suppression of side reactions. An excess of the sulfurizing agent is often employed to drive the reaction towards the desired product.

Table 1: Optimized Reaction Parameters for Epoxide Sulfurization

Parameter Optimal Conditions Effect on Yield
Temperature 40–60°C Maximizes reaction rate while minimizing side reactions.
Catalyst BF₃ or H₂SO₄ Enhances the electrophilicity of the epoxide, facilitating ring-opening.
H₂S:Epoxide Molar Ratio ~1.2:1 A slight excess of hydrogen sulfide favors the formation of the thiirane.

The reaction mechanism proceeds through a nucleophilic attack on a carbon atom of the protonated or Lewis acid-activated epoxide ring. afpm.org The process is generally considered an SN2-type reaction.

The key steps are:

Activation of the Epoxide: The acid catalyst (H⁺ or Lewis acid) coordinates to the oxygen atom of the propylene oxide ring. This polarization of the C-O bonds makes the ring's carbon atoms more electrophilic.

Nucleophilic Attack: The hydrosulfide (B80085) ion (HS⁻), generated from hydrogen sulfide, acts as the nucleophile. It attacks one of the carbon atoms of the activated epoxide ring from the backside, leading to the opening of the three-membered ring. afpm.org

Ring Closure and Product Formation: An intermediate is formed which then undergoes an intramolecular nucleophilic substitution. The resulting thiol attacks the other carbon that was part of the original epoxide ring, displacing the hydroxyl group (which leaves as water) and forming the stable three-membered thiirane ring of this compound.

Thiourea-Mediated Cyclization of Dihalogenated Alkanes

An alternative route to this compound involves the use of thiourea (B124793) as the sulfur transfer agent in a reaction with a dihalogenated propane, such as 1,2-dibromopropane (B165211) or 1,2-dichloropropane. This method relies on the nucleophilicity of the sulfur in thiourea to form the thiirane ring.

This synthesis is a multi-step process that occurs under basic conditions. The mechanism involves the initial formation of a thiouronium salt intermediate, followed by a base-promoted elimination and cyclization.

The proposed mechanism is as follows:

Nucleophilic Substitution: Thiourea attacks one of the halogenated carbons of the 1,2-dihalopropane, displacing a halide ion to form an isothiouronium salt intermediate.

Emerging Synthetic Routes

Research into the synthesis of this compound continues to explore more sustainable, efficient, and novel methodologies. These emerging routes aim to overcome some of the limitations of traditional methods, such as the use of hazardous reagents or harsh reaction conditions.

One promising area is the reaction of propylene oxide with carbonyl sulfide (COS) over a lithium phosphate (B84403) catalyst at elevated temperatures (200-220°C), which has been shown to produce monomeric this compound in moderate yields. acs.org This represents a direct method for producing an episulfide from an alkylene oxide and carbonyl sulfide. acs.org

Enzymatic sulfur transfer presents a green chemistry approach. Thioredoxin-like enzymes have been shown to catalyze the conversion of propylene oxide to this compound using glutathione (B108866) as the sulfur donor under aqueous, room-temperature conditions. This method offers high specificity and avoids the formation of significant byproducts.

Other novel methods include the use of phase-transfer catalysts (PTCs) to facilitate the reaction between epoxides and a sulfur source like potassium thiocyanate (B1210189) in an aqueous medium, offering mild reaction conditions and operational simplicity. semanticscholar.orgorientjchem.org Additionally, microwave-assisted synthesis using reagents like phosphorus pentasulfide on an alumina (B75360) support has been developed for the rapid and efficient conversion of epoxides to thiiranes, including this compound, under solvent-free conditions. thieme-connect.com

Reaction Mechanisms and Reactivity of Propylene Sulfide

Ring-Opening Reactions

The high ring strain of the thiirane (B1199164) ring in propylene (B89431) sulfide (B99878) is the primary driver for its participation in ring-opening reactions. These reactions can be initiated by both nucleophilic and electrophilic species, leading to a variety of functionalized sulfur-containing compounds.

The ring-opening of propylene sulfide can be readily achieved through nucleophilic attack on one of the ring's carbon atoms. This process is fundamental to the anionic ring-opening polymerization (AROP) of thiirane derivatives, where various nucleophiles can serve as initiators. rsc.org Thiolate species, in particular, have proven to be effective initiators for the polymerization of this compound. rsc.orgnih.gov This initiation leads to polymers with a well-controlled head-to-tail microstructure, and the polymerization process often exhibits characteristics of a living polymerization, following first-order kinetics. rsc.org

The regioselectivity of the nucleophilic attack is a key aspect of these reactions. Under basic or neutral conditions, the attack predominantly occurs at the sterically less hindered primary carbon atom. However, the ratio of attack at the terminal versus the secondary carbon can be influenced by the reaction conditions. For instance, the reaction with acetyl chloride, followed by potassium acetate, results in attack at the primary and secondary carbons in a 2:1 ratio. cdnsciencepub.com

The versatility of nucleophilic ring-opening is highlighted by its use in synthesizing a wide range of materials. For example, commercially available this compound can be initiated by a small-molecule thiolate ion to produce poly(this compound) (PPS), a non-toxic and highly versatile hydrophobic polymer. nih.gov Various initiators have been successfully employed for the ring-opening polymerization of this compound, as detailed in the table below.

Initiator SystemResulting Polymer/ProductKey FindingsReference
Thiolate SpeciesPoly(this compound) (head-to-tail)Follows first-order kinetics; demonstrates 'living' character. rsc.org
NaphthylsodiumHigh molecular weight Poly(this compound) (up to 320 kg mol⁻¹)Demonstrates 'living' character in THF. rsc.org
Quaternary tetraphenylphosphonium (B101447) saltsPoly(this compound) (Mₙ ≈ 3000 g mol⁻¹)Produces well-defined polymers with narrow dispersity (Đ = 1.18). rsc.org
Acetic Acid1-acetoxy-2-propanethiol and 2-acetoxy-1-propanethiolRing-opening occurs under acidic conditions. cdnsciencepub.com

In the presence of acids or other electrophiles, the sulfur atom of the thiirane ring can be activated, facilitating ring-opening. researchgate.net This activation makes the ring carbons more susceptible to nucleophilic attack, even by weak nucleophiles. In acidic conditions, such as with glacial acetic acid, the reaction proceeds with the formation of a mixture of products resulting from the nucleophilic attack on both the primary and secondary carbon atoms. cdnsciencepub.com

The orientation of ring-opening under acidic conditions differs from that under basic conditions. The attack occurs at both the terminal and the C-2 positions, with a significantly lower ratio of terminal attack compared to base-catalyzed reactions (approximately 2:1). cdnsciencepub.com This regioselectivity is attributed to the development of partial carbocation character on the more substituted secondary carbon atom of the ring, which competes with the sterically favored attack at the primary carbon. cdnsciencepub.com

A notable example of electrophilic activation is the interaction with Lewis acids. The lone pair of electrons on the sulfur atom can attack a Lewis acid, forming a Lewis adduct. acs.org This initial activation step is crucial in reactions such as Frustrated Lewis Pair (FLP) mediated desulfurization. acs.org

Elimination Reactions

Beyond ring-opening, this compound can undergo reactions involving the cleavage of both carbon-sulfur bonds, leading to the elimination of the sulfur atom and the formation of propylene. This process is known as desulfurization or sulfur extrusion.

The removal of a sulfur atom from this compound is a key transformation that yields propylene and a sulfur-containing by-product. acs.org This desulfurization process is significant both industrially and environmentally, as it can be a route to obtaining sulfur-free compounds. acs.org The mechanism of sulfur elimination can vary depending on the reagents and conditions employed.

A modern approach to desulfurization involves the use of Frustrated Lewis Pairs (FLPs). acs.org FLPs are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct. wikipedia.org This unquenched reactivity allows them to activate small molecules. wikipedia.orgnih.gov In the context of this compound, an FLP can facilitate the elimination of the sulfur atom. acs.org

Theoretical studies using density functional theory have elucidated the mechanism of desulfurization mediated by intramolecular geminal FLPs. acs.org The process begins with the lone pair on the sulfur atom of this compound attacking the Lewis acid center (e.g., a Group 13 element like Boron or Aluminum) of the FLP. acs.org This leads to the formation of a Lewis adduct, which is the activation step of the ring-opening process. acs.org Subsequently, the Lewis base center of the FLP performs a nucleophilic attack on the now-activated sulfur atom, leading to the cleavage of the C-S bonds, the release of a propylene molecule, and the formation of a new heterocyclic product where the sulfur atom is captured by the FLP. acs.org

Computational studies have shown that this reaction is kinetically achievable at room temperature and thermodynamically favorable, with the final sulfur-capturing products being exergonic. acs.org The activation energy for the initial ring-opening step is calculated to be relatively low. acs.org

Table of Calculated Free Activation Energies for FLP-Mediated this compound Ring-Opening

FLP Lewis Acid Center (G13) Free Activation Energy (ΔG‡) (kcal/mol)
B 8.8
Al 2.7
Ga 3.1
In 3.2
Tl 4.3

Data derived from B3LYP-D3(BJ)/def2-TZVP level calculations for the first transition state (G13/P-TS1) in the reaction with a CH₂-bridged G13/P-Rea FLP. acs.org

The mechanism of sulfur extrusion from this compound, particularly when mediated by FLPs, has been a subject of theoretical investigation. acs.org Contrary to what might be assumed for a three-membered ring, computational results indicate that the elimination of a sulfur atom by an intramolecular geminal FLP is not a concerted, single-step process. acs.org

Instead, the reaction proceeds through a multi-step mechanism. acs.org The key steps are:

Activation: The sulfur atom of this compound attacks the Lewis acid moiety of the FLP, leading to the formation of an intermediate Lewis adduct. acs.org

Product Release: This nucleophilic attack results in the extrusion of a propylene molecule and the formation of a new product where the sulfur atom is incorporated into the FLP structure. acs.org

This multi-step pathway highlights a complex interplay of electronic and steric factors governing the reactivity of this compound with FLP systems. acs.org

Sulfur Elimination Pathways

Influence of FLP Structure and Flexibility on Activation Barriers

The reaction between this compound and Frustrated Lewis Pairs (FLPs) to remove a sulfur atom is a multi-step process, and its activation barriers are significantly influenced by the structure and flexibility of the FLP. researchgate.net Computational studies using the Activation Strain Model (ASM) reveal that the activation energy is primarily dictated by the deformation energy of the FLP, rather than the more rigid three-membered ring of this compound. researchgate.net

The general mechanism involves an initial attack by the lone pair on the sulfur atom of this compound on the Lewis acid center (e.g., a Group 13 element like Boron or Aluminum) of the FLP, forming a Lewis adduct. researchgate.net The rate-determining step is the subsequent nucleophilic attack by the Lewis base center of the FLP on the sulfur atom, which leads to the cleavage of the C-S bond and release of a propylene molecule. researchgate.net

Key Findings on FLP Structure and Activation Barriers:

Flexibility: Intramolecular geminal FLPs, which possess a more flexible, linear bent structure, deform more easily than the rigid this compound ring. This deformation of the FLP fragment is the main contributor to the activation energy of the rate-determining transition state. researchgate.net

Influence of Lewis Acid (Group 13 Elements): In CH₂-bridged G13/P-based FLPs (where G13 = B, Al, Ga, In, Tl), the activation barriers for the sulfur-capture reaction are influenced by the deformation energy of the FLP. Theoretical analyses indicate that the deformation energy of the FLP is the principal factor determining the activation barrier. For instance, the activation barriers for FLPs containing Al, Ga, and In were found to be lower than those with B and Tl. researchgate.net

FLP Component VariedPrimary Factor Controlling Activation BarrierObservationReference
Lewis Acid (G13 in G13/P FLP)Deformation energy of the FLPActivation barriers are generally lower for Al, Ga, and In compared to B and Tl. researchgate.net
Lewis Base (G15 in B/G15 FLP)Deformation energy of the FLPThe trend in the activation barrier directly correlates with the deformation energy of the B/G15-Rea fragment. researchgate.net

Formation of Propylene and other Olefins

A key reaction of this compound is its desulfurization to yield propylene. This transformation is notably achieved through reactions with specific FLPs. The mechanism involves the capture of the sulfur atom by the FLP, leading to the release of the olefin. researchgate.net

The reaction with intramolecular geminal G13/G15-based FLPs proceeds through a multi-step process where the FLP abstracts the sulfur atom. The second transition state, which is the rate-determining step, involves a nucleophilic attack by the Lewis base on the sulfur atom of the this compound ring. This step culminates in the release of a propylene molecule and the formation of a planar four-membered heterocycle where the sulfur atom is bridged between the Lewis acid and base centers of the FLP. researchgate.net

Propylene formation has also been observed in the thermal decomposition of this compound in the presence of organometallic compounds. When a 1:1 mixture of this compound and dimethylcadmium (B1197958) is heated, the primary gaseous products are propene and methane (B114726) in an approximate 2:1 molar ratio. acs.org This process is utilized in metal-organic chemical vapour deposition (MOCV) to grow layers of cadmium sulfide, where this compound serves as the sulfur source and decomposes to form propene as a byproduct. acs.org

Oxidation Reactions

The sulfur atom in this compound is susceptible to oxidation, yielding a range of oxidized products. The three-membered sulfide ring can be opened by various oxidizing agents, including hydrogen peroxide, nitric acid, and halogens like chlorine and bromine. documentsdelivered.com

Sulfoxides and Sulfones: The controlled oxidation of sulfides is a standard route to produce the corresponding sulfoxides and, with further oxidation, sulfones. wikipedia.orgresearchgate.net While specific studies on the simple oxidation of this compound to propylene sulfoxide (B87167) and propylene sulfone are not detailed in the provided search results, this is the expected initial pathway based on general sulfide chemistry. Achieving selective oxidation to the sulfoxide often requires careful control of reaction conditions to prevent over-oxidation to the sulfone. wikipedia.orgresearchgate.net

Sulfonic Acid Derivatives: More aggressive oxidation leads to ring-opening and the formation of sulfonic acid derivatives.

With 30% hydrogen peroxide, this compound is oxidized to 2-hydroxypropane-1-sulfonic acid. documentsdelivered.com

In the presence of aqueous chlorine, the reaction yields 1-chloro-propane-2-sulfonyl chloride. documentsdelivered.com

Nitric acid appears to give results identical to those obtained with hydrogen peroxide. documentsdelivered.com

Oxidizing AgentSolvent/ConditionsMajor Product(s)Reference
30% Hydrogen PeroxideReflux2-hydroxypropane-1-sulfonic acid, Sulfuric acid documentsdelivered.com
Nitric Acid (69%)-Identical to peroxide oxidation documentsdelivered.com
Chlorine (Cl₂)Aqueous1-chloro-propane-2-sulfonyl chloride documentsdelivered.com
Bromine (Br₂)Anhydrousbis-(1-methyl-2-bromo-ethyl) disulfide documentsdelivered.com

The mechanisms for the oxidation of this compound vary depending on the oxidant and reaction conditions, but they generally involve either an attack on the sulfur atom or a nucleophilic attack on a ring carbon, leading to ring-opening.

In basic media, the ring-opening mechanism is postulated to involve a nucleophilic attack by an anion on one of the carbon atoms of the thiirane ring. google.com This attack leads to the cleavage of a carbon-sulfur bond. This is analogous to the well-understood mechanism for the cleavage of epoxides under similar conditions. google.com

Oxidation with halogens in aqueous solution leads to ring-opening and formation of halosulfonyl chlorides. This indicates a complex mechanism involving both the addition of the halogen and the oxidation of the sulfur atom. documentsdelivered.com

Reduction Reactions

The reduction of this compound typically results in desulfurization to produce propylene. This reaction is characteristic of episulfides (thiiranes). While detailed mechanistic studies focusing specifically on the reduction of this compound with common laboratory hydrides like lithium aluminum hydride or sodium borohydride (B1222165) are not extensively covered in the available literature, the general reactivity of episulfides points towards desulfurization as the primary outcome. researchgate.net

The desulfurization of episulfides can be considered a reduction process where the sulfur atom is removed from the molecule. For example, the reaction of episulfides can lead to the formation of the corresponding olefin. This process can be promoted by various reagents. One proposed mechanism for the desulfurization of episulfides on carbon surfaces involves the formation of a trisulfide from the episulfide, which then extrudes diatomic sulfur (S₂) to regenerate the episulfide, establishing a capture-release cycle that ultimately liberates the olefin. researchgate.net

Side Reactions and Byproduct Formation

Several side reactions can occur during the synthesis and subsequent reactions of this compound, leading to the formation of various byproducts.

Polymerization: this compound can readily polymerize, a reaction that is often catalyzed by trace amounts of acids or bases. google.com This tendency to polymerize can be a significant side reaction if conditions are not carefully controlled.

Formation of Dithiocarbonate: In the ring-opening terpolymerization of elemental sulfur with propylene oxide and carbon disulfide, a cyclic five-membered propylene dithiocarbonate is formed as a byproduct.

Fragmentation: In reactions involving propylene and sulfur-containing compounds, fragmentation of the molecules can occur. Byproducts such as methyl ethyl sulfide and carbon disulfide have been observed, indicating the breakdown of the primary reactants.

Over-oxidation: During oxidation reactions, complete cleavage of the sulfur atom from the carbon chain can occur, leading to the formation of sulfuric acid as a byproduct. This is particularly noted in the oxidation of this compound with 30% hydrogen peroxide. documentsdelivered.com

Formation of Disulfides: The reaction of this compound with halogens (chlorine or bromine) in anhydrous solvents yields bis-(1-methyl-2-haloethyl) disulfides quantitatively, which can be considered a byproduct if the intended reaction was different. documentsdelivered.com

Polymerization of Propylene Sulfide

Anionic Ring-Opening Polymerization (AROP) of Propylene (B89431) Sulfide (B99878)

Anionic ring-opening polymerization (AROP) is a prominent chain-growth polymerization method for producing poly(propylene sulfide) (PPS). ethz.chrsc.orgmdpi.com The mechanism is characterized by the nucleophilic attack of an initiator on the three-membered thiirane (B1199164) ring of the this compound monomer. rsc.orgmdpi.com This process is highly efficient for synthesizing well-defined polymers and allows for significant control over the final polymer structure.

The AROP of this compound commences when a nucleophilic initiator attacks one of the carbon atoms of the thiirane ring. This attack leads to the opening of the strained ring and the formation of a propagating species with a thiolate anion (also known as a mercaptide) as the active chain end. researchgate.netnih.gov

Achieving control over the polymerization process is crucial for synthesizing polymers with desired properties. For this compound, several controlled polymerization strategies have been developed. These strategies aim to produce polymers with predictable molecular weights, narrow molecular weight distributions (polydispersity), and specific architectures like block copolymers or star polymers. digitellinc.comgoogle.comrsc.org

One effective strategy involves the use of specific organoaluminum initiators, such as thio-aluminum (SAl) systems. digitellinc.comrsc.orgrsc.org These initiators enable the controlled synthesis of not only PPS homopolymers but also various copolymers. Another approach utilizes a weakly nucleophilic initiating system formed by combining a Lewis acid like triisobutylaluminum (B85569) with a tetraalkylammonium salt. researchgate.netresearchgate.net This "activated monomer" mechanism enhances the reactivity of the monomer towards the weak nucleophile, allowing for a controlled polymerization that preserves sensitive functional groups.

A one-pot, two-step method has also been developed using alcohols or primary amines to initiate the polymerization in the presence of γ-thiolactones and a base. acs.org This technique first involves the ring-opening of the thiolactone by the alcohol or amine to generate a thiol, which then deprotonates to form the thiolate initiator for the AROP of this compound, resulting in well-defined α,ω-heterotelechelic polymers. researchgate.netacs.org

The AROP of this compound can be conducted under conditions that exhibit the characteristics of a living polymerization. rsc.orgresearchgate.net A living polymerization, as defined by Szwarc, is a chain polymerization that proceeds without chain-transfer and chain-termination steps. google.com Key characteristics include:

Polymerization continues as long as the monomer is available. google.com

The number-average molecular weight (Mn) increases linearly with monomer conversion. google.comsemanticscholar.org

The number of active propagating centers remains constant throughout the polymerization. google.com

The molecular weight can be predetermined by the stoichiometry (the initial molar ratio of monomer to initiator, [M]/[I]). google.comrsc.orgsemanticscholar.org

Polymers with a narrow molecular weight distribution can be synthesized. google.comsemanticscholar.org

The synthesis of block copolymers is possible through the sequential addition of different monomers. google.com

Systems demonstrating these characteristics for this compound polymerization have been achieved using initiators like naphthylsodium in tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net In such living systems, the final molecular weight of the poly(this compound) is directly proportional to the monomer-to-initiator ratio and the extent of monomer conversion. semanticscholar.org

A significant advantage of living polymerization is the ability to produce polymers with a low polydispersity index (Đ), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A low Đ value (typically ≤ 1.1) indicates a narrow molecular weight distribution, meaning the polymer chains are of similar length. semanticscholar.org

For the AROP of this compound, several systems provide excellent control over polydispersity. For instance, initiation with potassium O-methyl xanthate complexed with 18-crown-6 (B118740) ether yields PPS with Đ values in the range of 1.1–1.4. rsc.org Similarly, the use of thio-aluminium (SAl) initiators has been shown to produce PPS with Đ values below 1.4, even at high molecular weights. digitellinc.comrsc.orgrsc.org The primary condition for achieving a narrow distribution is that the rate of initiation must be equal to or greater than the rate of propagation, ensuring that all polymer chains grow simultaneously. semanticscholar.org

Initiator SystemPolydispersity Index (Đ)Reference
Thio-aluminium (SAl) initiators< 1.4 digitellinc.com, rsc.org, rsc.org
Potassium O-methyl xanthate / 18-crown-6 ether1.1–1.4 rsc.org
Quaternary tetraphenylphosphonium (B101447) salts~1.18 rsc.org

While many AROP methods yield poly(this compound) with molecular weights in the range of 10,000 g/mol , specific initiator systems have been developed to synthesize significantly higher molecular weight polymers. rsc.org The ability to produce high molecular weight PPS is crucial for achieving desirable mechanical properties for certain applications. google.com

For example, using naphthylsodium as an initiator has enabled the synthesis of PPS with number-average molecular weights (Mn) up to 320,000 g/mol . rsc.org Thio-aluminium (SAl) initiators have been successfully employed to produce PPS with controlled molecular weights up to 100,000 g/mol . digitellinc.comrsc.orgrsc.org Furthermore, potassium xanthate-based systems have achieved Mn values as high as 250,000 g/mol . rsc.org An early patent also described the use of a catalyst system based on diethyl zinc and water to produce high molecular weight, elastomeric PPS, which had been a challenge with previous methods. google.com

Initiator/Catalyst SystemAchieved Molecular Weight (Mn or Mw)Reference
NaphthylsodiumUp to 320,000 g/mol (Mn) rsc.org
Thio-aluminium (SAl) InitiatorsUp to 100,000 g/mol (Mn) digitellinc.com, rsc.org, rsc.org
Potassium Xanthates / 18-crown-6 etherUp to 250,000 g/mol (Mn) rsc.org
α-Diimine Nickel Catalysts (for Polypropylene)Up to 1,101,000 g/mol (Mw) mdpi.com
Diethyl zinc / H₂OHigh Molecular Weight google.com

The choice of initiator and catalyst is paramount in the AROP of this compound as it dictates the polymerization mechanism, control over the polymer structure, and the characteristics of the final product. A wide variety of systems have been explored.

Initiators: The initiator is the species that starts the polymerization chain. Common classes of initiators for the AROP of this compound include:

Carbanions: These are strong nucleophiles that readily initiate polymerization. Examples include naphthylsodium and other alkali metal naphthalene (B1677914) salts, as well as organolithium compounds like ethyllithium. rsc.orgresearchgate.netresearchgate.net

Thiolates: Thiolate anions are highly effective and common initiators, often generated by the deprotonation of a corresponding thiol. rsc.orgresearchgate.net This class offers great versatility; for instance, dithiols can be used to create ABA triblock copolymers, and multi-functional thiols can produce star-shaped polymers. rsc.org Thiolates can also be generated in situ, for example, from the reaction of alcohols or amines with γ-thiolactones. acs.org

Alkali Metal Amides: Sodium amide has been shown to initiate the polymerization of highly reactive heterocycles like this compound. google.com

Xanthates: Potassium xanthates have been used to initiate a living polymerization, particularly when combined with a crown ether to enhance the nucleophilicity of the propagating species. rsc.org

Organoaluminum Compounds: Specially designed thiol-containing aluminum initiators (SAl) provide excellent control over the polymerization. digitellinc.comrsc.org

Catalysts: In some systems, a catalyst is used in conjunction with an initiator to facilitate or control the polymerization.

Crown Ethers: Compounds like 18-crown-6 are used to sequester alkali metal counter-ions (e.g., K⁺ from a potassium xanthate initiator). This creates a more "naked" and, therefore, more reactive anionic propagating species, which can significantly accelerate the rate of polymerization. rsc.org

Lewis Acids: Trialkylaluminum compounds can act as catalysts in "activated monomer" polymerization. They coordinate to the sulfur atom of the this compound monomer, making it more susceptible to nucleophilic attack by a weak initiator. researchgate.netresearchgate.net

Onium Salts: Quaternary phosphonium (B103445) salts can serve as catalysts, for example, in polymerizations initiated by dithiocarbonyl compounds. rsc.orgresearchgate.net

Zinc Compounds: Catalyst systems prepared from the reaction of diethyl zinc with water or hydrogen sulfide have been used to produce high molecular weight PPS. google.com

Role of Initiators and Catalysts

Xanthates and their Complexes

Xanthates have emerged as effective initiators for the polymerization of this compound, offering a thiol-free approach. researchgate.netrsc.org Potassium xanthates, in particular, have been utilized to initiate the polymerization under various conditions, including in bulk, solution, and emulsion. rsc.orgrsc.org A significant breakthrough in this area involves the use of potassium O-methyl xanthate (PMX) complexed with 18-crown-6 ether (PMX[18C6]). rsc.orgrsc.org This complex has been shown to be a remarkably efficient initiator, capable of producing high molecular weight poly(this compound) (with number-average molecular weight, M_n, up to 250,000 g/mol ) with relatively narrow molecular weight distributions (Đ = 1.1–1.4). rsc.orgrsc.org The polymerization proceeds rapidly, often completing in minutes at 0°C. rsc.orgrsc.org

Quantum-chemical calculations have provided insight into the polymerization mechanism. rsc.orgrsc.org The initiation step, which involves the initial attack of the PMX[18C6] complex on a this compound molecule, has a certain energetic barrier. However, the subsequent propagation step, characterized by the nucleophilic attack of the resulting "naked" thiolate (where the potassium ion is complexed by the 18-crown-6 ether) on another this compound molecule, has an energetic barrier that is almost twice as low. rsc.orgrsc.org This significant difference in activation energies leads to a much faster propagation rate compared to the initiation rate. rsc.orgrsc.org As a consequence, the polymerization tends to proceed to completion before all of the initiator is consumed. rsc.orgrsc.org This kinetic behavior also explains the observed lack of a linear relationship between the experimental M_n values and the initial monomer-to-initiator ratio. rsc.org

Potassium O-methyl xanthate in complex with 18-crown-6 ether has also been employed as an activator for the ring-opening copolymerization of this compound with dithiocarbonate-functionalized episulfides. acs.org

Table 1: with Xanthate Initiators

Initiator System Molecular Weight (M_n) Polydispersity Index (Đ) Polymerization Conditions Reference
Thiolates and their Analogues

Thiolates are well-established initiators for the anionic ring-opening polymerization of this compound. rsc.org The process involves the nucleophilic attack of a thiolate anion on the carbon atom of the thiirane ring, leading to the ring opening and the formation of a propagating thiolate chain end. rsc.org This "living" polymerization characteristic allows for the synthesis of well-defined polymer architectures. researchgate.net For instance, gradient copolymers can be produced by the sequential polymerization of monomers with different reactivities, such as ethylene (B1197577) sulfide and this compound. researchgate.net

The initial thiolate ion formed during the ring-opening of episulfides is a strong nucleophile, which can lead to polymerization. cdnsciencepub.com In a one-pot, two-step method, the latent thiol functionality of γ-thiolactones has been used to generate initiators for the anionic ROP of this compound from alcohols or primary amines. acs.org This allows for the synthesis of well-defined α,ω-heterotelechelic poly(this compound)s with controlled molar masses up to 10 kg·mol⁻¹. acs.org

Aluminum-Based Catalysts/Initiators

Aluminum-based catalysts and initiators have been developed for the controlled polymerization of this compound. digitellinc.commsu.edu Thiol-containing aluminum-based initiators (SAl) have demonstrated the ability to polymerize this compound to high molecular weights (approximately 100 kg/mol ) while maintaining relatively narrow polydispersity (Đ < 1.4). digitellinc.commorressier.com These initiators provide a robust method for creating well-defined sulfur-containing polymers. digitellinc.com

Furthermore, these aluminum-based systems are effective for the copolymerization of this compound with epoxides, such as epichlorohydrin (B41342) (ECH) and propylene oxide (PO), a process that has been historically challenging. digitellinc.commsu.edu This strategy allows for the synthesis of both statistical and block copolymers. digitellinc.commorressier.com The versatility of this methodology has been extended to create more complex polymer architectures. By synthesizing double-headed and tetra-headed SAl initiators, terpolymers and star-copolymers of this compound with epoxides have been successfully produced. digitellinc.commorressier.com

While aluminum alkoxides like aluminum isopropoxide have been shown to initiate propylene oxide polymerization, they exhibit very low activity. acs.org The addition of cocatalysts such as zinc chloride can significantly increase the activity. acs.org

Table 2: Performance of Thiol-Containing Aluminum Initiators for this compound Polymerization

Initiator Type Polymer Molecular Weight (M_n) Polydispersity Index (Đ) Reference
Organozinc/Organotin Catalysts

Organozinc and organotin compounds have been investigated as catalysts for the polymerization of this compound and its oxygen analog, propylene oxide. utwente.nlresearchgate.net For the polymerization of propylene oxide, combinations of organozinc and organotin compounds have been used to produce high-molecular-weight polymers. utwente.nl One of the most active catalysts was found to be a reaction product of diphenyltin (B89523) sulfide and bis(3-dimethylaminopropyl)zinc. utwente.nl The polymerization is suggested to proceed via an anionic coordination mechanism. utwente.nl

Zinc isopropyl xanthate has been shown to polymerize propylene oxide into a partially stereoregular high polymer. researchgate.net While much of the detailed research focuses on propylene oxide, the principles of coordination polymerization involving these metal centers are relevant. The activity of organozinc-based catalysts often stems from the presence of Zn-O, Zn-S, or Zn-N bonds. utwente.nl The higher nucleophilicity of the Zn-S bond compared to the Zn-O bond can contribute to higher catalytic activity. utwente.nl Organotin compounds are also known to be effective catalysts in various polymerization reactions, including the formation of polyurethanes. rsc.orggoogle.com

Effect of Amines on Polymerization Rate and Molecular Weight

Aliphatic amines have a significant influence on the polymerization of this compound when initiated by metal mercaptides, such as cadmium bis(allyl mercaptide). researchgate.net The nature of the amine dictates the effect on both the rate of polymerization and the molecular weight of the resulting polymer. researchgate.net

Primary amines and diamines have been found to decrease the rate of polymerization. researchgate.net

Secondary and tertiary amines increase the polymerization rate. researchgate.net

Primary and secondary amines lead to a reduction in the molecular weight of the polymer. researchgate.net

Tertiary amines , as expected, have virtually no effect on the molecular weight. researchgate.net

The coordination of a tertiary amine to a zinc atom in certain complexes is suggested to increase the rate of polymerization of this compound. utwente.nl Additionally, primary amines, in the presence of γ-thiolactones, can be used to initiate the anionic ring-opening polymerization of this compound. acs.org

Table 3: Effect of Amines on this compound Polymerization Initiated by Cadmium bis(allyl mercaptide)

Amine Type Effect on Polymerization Rate Effect on Molecular Weight Reference
Primary Amines Decrease Reduced researchgate.net
Diamines Decrease - researchgate.net
Secondary Amines Increase Reduced researchgate.net

Emulsion Polymerization Techniques

Emulsion polymerization is a viable technique for synthesizing poly(this compound) nanoparticles. acs.orgethz.chnih.gov This method involves an anionic, ring-opening polymerization of this compound within an emulsion, typically an aqueous phase containing a surfactant. acs.orgnih.govresearchgate.net The process allows for the formation of nanoparticles with controlled sizes, often less than 150 nm in diameter, and narrow size distributions. acs.orgethz.chnih.gov

The use of amphiphilic block copolymers, such as Pluronics, as emulsifiers can stabilize the monomer droplets and the resulting polymer particles. nih.gov The polymerization can be initiated by a thiolated initiator within the core of the micelles formed by the surfactant. nih.gov This "living" anionic polymerization allows for control over the degree of polymerization by varying the initiator concentration. nih.gov Emulsion polymerization is advantageous as it can produce stable aqueous dispersions of polymer particles directly from the monomer. ethz.chmgcub.ac.in A tetrafunctional initiator can be used to create a highly cross-linked core, which enhances the stability of the nanoparticles. ethz.ch

Copolymerization of this compound

This compound can undergo copolymerization with a variety of other monomers, leading to polymers with tailored properties.

One significant area of research is the anionic copolymerization of this compound with elemental sulfur (S_8). tandfonline.comacs.org This ring-opening copolymerization (ROCOP) can be initiated by thiolates. researchgate.net Below the floor temperature of sulfur homopolymerization (159°C), an equilibrium concentration of elemental sulfur remains after the copolymerization is complete. tandfonline.com This equilibrium concentration is dependent on both the temperature and the initial feed ratio of the monomers. tandfonline.com

This compound can also be copolymerized with epoxides. Thiol-containing aluminum-based initiators have been successfully used for the copolymerization of this compound with epichlorohydrin and propylene oxide, yielding both statistical and block copolymers. digitellinc.commorressier.com This is a notable achievement as the copolymerization of episulfides and epoxides has been considered difficult to control. msu.edu

Furthermore, this compound has been copolymerized with dithiocarbonate-functionalized episulfides, such as O-isobutyl S-(thiiran-2-ylmethyl) carbonodithioate (ETiBX). acs.org This reaction, activated by potassium O-methyl xanthate in complex with 18-crown-6 ether, is complicated by a significant chain transfer reaction. acs.org The inclusion of even a small amount (1 mol %) of the dithiocarbonate comonomer leads to a drastic reduction in the molecular weight of the resulting copolymer and produces a multimodal molecular weight distribution. acs.org The resulting copolymers bearing xanthate groups can be subsequently converted to SH-functionalized polyalkylene sulfides through aminolysis. acs.org

Sulfur-containing ABA-type polycarbonate triblock copolymers have also been synthesized through the sequential copolymerization of propylene oxide and carbon dioxide, followed by the copolymerization of propylene oxide and phthalic thioanhydride, using Salen-metal catalysts. tandfonline.com

Table 4: List of Compounds

Compound Name
18-crown-6 ether
Aluminum isopropoxide
Cadmium bis(allyl mercaptide)
Carbon dioxide
Diphenyltin sulfide
Epichlorohydrin (ECH)
Ethylene sulfide
O-isobutyl S-(thiiran-2-ylmethyl) carbonodithioate (ETiBX)
Phthalic thioanhydride
Poly(this compound) (PPS)
Potassium O-methyl xanthate (PMX)
Propylene oxide (PO)
This compound
Zinc chloride
Zinc isopropyl xanthate
bis(3-dimethylaminopropyl)zinc

Statistical and Block Copolymerization with Epoxides

The copolymerization of this compound with epoxides, such as propylene oxide (PO) and epichlorohydrin (ECH), enables the synthesis of polymers with tunable properties. Both statistical and block copolymers can be achieved through controlled polymerization techniques. rsc.orgdigitellinc.com

A facile method for producing both statistical and block copolymers of PS and epoxides utilizes inexpensive and versatile thio-aluminum (SAl) based initiators. rsc.orgrsc.org This approach is significant because the copolymerization of episulfides and epoxides has historically been challenging due to the tendency of the episulfide to homopolymerize, which typically results in block copolymers rather than statistical ones. rsc.org However, the use of SAl initiators with an alkyl amine-aluminum (NAl) catalyst facilitates the first statistical copolymerization of PS and epoxides with similar reactivity ratios, enabling precise control over the final polymer composition. rsc.org

Block copolymers are synthesized through the sequential addition of monomers without requiring intermediate preparative steps. rsc.orgrsc.org For instance, ABA triblock copolymers can be produced by modifying the initiator, such as using a di-functional (d-H) SAl initiator. rsc.orgrsc.org The resulting copolymers are typically characterized using a suite of analytical techniques, including size-exclusion chromatography (SEC), differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), diffusion-ordered spectroscopy (DOSY), and small-angle X-ray scattering (SAXS). rsc.orgdigitellinc.commorressier.com This method has been shown to produce PS homopolymers up to 100 kg/mol and copolymers with relatively narrow polydispersity (Đ < 1.4). rsc.orgmorressier.com

Table 1: Copolymerization of this compound with Epoxides

Copolymer Type Monomers Initiator/Catalyst System Key Features
Statistical Copolymer This compound (PS), Propylene Oxide (PO) or Epichlorohydrin (ECH) Thio-aluminum (SAl) / Alkyl amine-aluminum (NAl) Fine control over composition due to similar reactivity ratios. rsc.org
Block Copolymer This compound (PS), Propylene Oxide (PO) or Epichlorohydrin (ECH) Thio-aluminum (SAl) Synthesized by sequential monomer addition. rsc.orgrsc.org
ABA Triblock Copolymer This compound (PS), Epoxides Di-functional thio-aluminum (d-H SAl) Controlled architecture through initiator modification. rsc.orgrsc.org

Synthesis of Poly(this compound)-Poly(ethylene glycol) (PPS-PEG) Copolymers

Amphiphilic block copolymers composed of hydrophobic poly(this compound) and hydrophilic poly(ethylene glycol) (PEG) are of significant interest for biomedical applications, including drug delivery. nih.govethz.ch The synthesis of these copolymers is commonly achieved by using PEG as a macroinitiator for the anionic ring-opening polymerization of this compound. rsc.orgnih.gov

In a typical one-pot synthesis, a PEG diol is first reacted with a suitable agent, such as trimethylaluminum (B3029685) (AlMe₃), to form a macroinitiator. rsc.org this compound monomer is then added to the solution along with a catalyst, and the reaction proceeds, often at elevated temperatures (e.g., 50 °C), until the monomer is fully consumed. rsc.org The living character of the polymerization allows for the creation of well-defined block copolymers. epfl.ch The polymerization can be terminated by exposure to air, which oxidizes the living thiolate chain ends to form disulfide bonds, or by adding a specific end-capping agent. epfl.chethz.ch

This synthetic strategy allows for the creation of various architectures, including diblock (PEG-b-PPS) and triblock (PEG-b-PPS-b-PEG or PPS-b-PEG-b-PPS) copolymers. rsc.orgacs.org The properties and self-assembly behavior of these copolymers can be systematically tuned by varying the molecular weight of the PEG and PPS blocks. acs.org

Table 2: Synthesis of PPS-PEG Copolymers via AROP

Step Procedure Reagents Purpose
1. Macroinitiator Formation Dissolve PEG in an anhydrous solvent and react with an activating agent. Poly(ethylene glycol) (PEG), Trimethylaluminum (AlMe₃), Anhydrous Benzene To convert the terminal hydroxyl groups of PEG into active initiating sites. rsc.org
2. Polymerization Add this compound monomer and catalyst to the macroinitiator solution. This compound (PS), NAl catalyst To grow the PPS block from the PEG macroinitiator. rsc.org
3. Termination/Purification Expose the solution to air or add an end-capping agent. Precipitate and dry the resulting copolymer. Air, Methanol (for precipitation) To terminate the living polymerization and isolate the final PPS-PEG copolymer. rsc.org

Synthesis of Poly(sarcosine)-b-Poly(this compound) Copolymers

Diblock copolymers composed of polysarcosine (PSarc) and poly(this compound) (PPS) represent a novel class of materials that had not been synthesized prior to recent research efforts. nih.gov Polysarcosine is a hydrophilic, non-ionic polypeptoid known to resist protein adsorption, similar to PEG, making it a promising candidate for biomedical applications. nih.gov

The synthesis of PSarc-b-PPS is facilitated by a combinatorial approach that allows for the rapid screening of nanostructure morphologies. nih.govrsc.org This process involves synthesizing separate blocks of PSarc and PPS, which are then linked together. nih.gov A key component of this strategy is the use of a protected linker, such as a phenylthiosulfate-cysteine linker, between the blocks, which enables the unrestricted pairing of different chain lengths of PSarc and PPS. nih.gov

The resulting amphiphilic diblock copolymers can self-assemble in aqueous media into various nanostructures, including micelles and vesicles (polymersomes). nih.govrsc.org The final morphology is highly dependent on the hydrophilic-to-hydrophobic weight fraction (fPSarc). nih.govrsc.org For example, formulations with a fPSarc above 0.38 tend to form a single monodisperse population of micelles, while those with a fPSarc below this value also form a majority population of polymersomes. rsc.org These self-assembly processes can be achieved through methods like thin-film rehydration or flash nanoprecipitation (FNP), the latter being a scalable technique. nih.gov

Table 3: Synthesis and Self-Assembly of PSarc-b-PPS Copolymers

Feature Description Details
Polymer Blocks Hydrophilic Polysarcosine (PSarc) and Hydrophobic Poly(this compound) (PPS). nih.gov PSarc offers protein resistance; PPS provides a hydrophobic, oxidation-sensitive domain. nih.gov
Synthesis Strategy Combinatorial library approach using a specialized linker. nih.govrsc.org A phenylthiosulfate-cysteine linker facilitates the pairing of various PSarc and PPS block lengths. nih.gov
Self-Assembly Methods Thin-film rehydration or Flash Nanoprecipitation (FNP). nih.gov FNP is a scalable method for producing nanostructures. nih.gov
Resulting Morphologies Micelles and Vesicles (Polymersomes). rsc.org Morphology is controlled by the hydrophilic weight fraction (fPSarc). rsc.org

Alternating Copolymerization with Sulfur Dioxide

The copolymerization of this compound with sulfur dioxide (SO₂) presents significant challenges. Research indicates that under conditions where other cyclic monomers like oxiranes undergo alternating copolymerization with SO₂, this compound does not form copolymers. acs.orgresearchgate.netresearchgate.net

When SO₂ reacts with cyclic ethers such as ethylene oxide or propylene oxide, zwitterions with active anionic sites can form in the presence of a base like pyridine. acs.orgresearchgate.net These anionic species can initiate alternating copolymerization. acs.org However, in the case of this compound, spontaneous reactions in the presence of SO₂ lead to the formation of cationic active centers. acs.orgresearchgate.net These cationic centers primarily initiate the homopropagation of this compound rather than its copolymerization with SO₂. acs.orgresearchgate.net Therefore, while the alternating copolymerization of SO₂ with various epoxides has been reported, this compound is an exception and does not readily participate in this type of reaction. acs.orgresearchgate.netresearchgate.net

Table 4: Reactivity of this compound with Sulfur Dioxide

Monomer Co-monomer Outcome Mechanism
This compound Sulfur Dioxide (SO₂) No copolymer formation; homopolymerization of this compound occurs. acs.orgresearchgate.net SO₂ activates the monomer, but spontaneous reactions lead to cationic active centers that favor homopropagation. acs.orgresearchgate.net
Oxiranes (e.g., Propylene Oxide) Sulfur Dioxide (SO₂) Alternating copolymerization is possible. acs.orgresearchgate.net Anionic active species can form (in the presence of a base), which initiate alternating copolymerization. acs.org

Advanced Polymer Architectures

Beyond linear copolymers, this compound is a valuable monomer for constructing more complex, advanced polymer architectures, including star-shaped polymers and chains with distinct functionalities at each end (heterotelechelic).

Synthesis of Star Polymers

Star-shaped polymers based on poly(this compound) can be synthesized using a "core-first" approach, where a multifunctional initiator serves as the central core from which multiple polymer arms grow.

One effective method employs multi-headed thio-aluminum (SAl) initiators. digitellinc.commorressier.com For example, tetra-headed (t-H) SAl initiators have been used to produce four-arm star copolymers of this compound and epoxides like propylene oxide or epichlorohydrin. digitellinc.commorressier.com This method provides a straightforward and robust strategy for creating star polymers with controlled architecture. digitellinc.commorressier.com

Another approach involves the anionic polymerization of this compound using a trifunctional initiator derived from a trifunctional five-membered cyclic dithiocarbonate. figshare.com Furthermore, star-shaped amphiphilic block copolymers can be created using a hydrophobic, multi-armed initiator to first polymerize this compound, followed by the addition of a hydrophilic block like poly(ethylene glycol) (PEG). nih.govethz.ch These advanced architectures are valuable for applications such as responsive drug delivery carriers. nih.gov

Table 5: Synthesis of Star-Shaped Poly(this compound)

Initiator Type Description Resulting Architecture Reference
Multi-headed Thio-aluminum (SAl) e.g., Tetra-headed (t-H) SAl initiator. Four-arm star (co)polymers of PPS and epoxides. digitellinc.commorressier.com
Trifunctional Dithiocarbonate Initiator derived from a trifunctional five-membered cyclic dithiocarbonate. Three-arm star PPS homopolymers. figshare.com
Tetra-armed Hydrophobic Initiator A multifunctional initiator used for the living polymerization of episulfides. Four-arm star PPS, can be further functionalized. nih.govethz.ch

α,ω-Heterotelechelic Poly(this compound)s

α,ω-Heterotelechelic polymers are linear polymer chains that possess different functional groups at their alpha (α) and omega (ω) termini. A one-pot, two-step method has been developed to efficiently synthesize well-defined α,ω-heterotelechelic poly(this compound)s. acs.org This process utilizes the latent thiol functionality of γ-thiolactones in combination with either primary amines or alcohols as initiating species. acs.orgresearchgate.net

The synthesis proceeds as follows:

Initiation : The ring of a γ-thiolactone is opened by a primary amine or an alcohol in the presence of a strong, non-nucleophilic base (e.g., a phosphazene superbase like BEMP). acs.orgresearchgate.net This reaction exposes a thiol or thiolate group.

Polymerization : The in-situ generated thiolate then initiates the anionic ring-opening polymerization of this compound. acs.org

This method allows for the synthesis of well-defined PPS chains with controlled molar masses (up to 10 kg·mol⁻¹) and narrow polydispersity. acs.org The nature of the initiating molecule determines the linkage at the α-terminus; an amine initiator results in an amide bond, while an alcohol initiator yields an ester bond connecting the initiator fragment to the PPS chain. acs.org The ω-terminus is a thiol or thiolate group, which can be further modified. The entire process is characterized using techniques like SEC, NMR, and MALDI-TOF mass spectrometry to confirm the structure and purity of the heterotelechelic polymers. acs.org

Table 6: Synthesis of α,ω-Heterotelechelic PPS

Initiating System Linkage at α-terminus ω-terminus Key Features
Primary Amine / γ-Thiolactone Amide Thiol/Thiolate One-pot, two-step synthesis. acs.org
Alcohol / γ-Thiolactone Ester Thiol/Thiolate Produces well-defined polymers with controlled molar mass. acs.org

ABA Triblock Copolymers

ABA triblock copolymers featuring a central, hydrophobic poly(this compound) (PPS) block (B) and two flanking, often hydrophilic, blocks (A) have been a subject of significant research interest. The amphiphilic nature of these copolymers drives their self-assembly in selective solvents, leading to the formation of various nanostructures such as micelles and vesicles. The choice of the "A" block significantly influences the properties and potential applications of the resulting triblock copolymer. Common "A" blocks include poly(ethylene glycol) (PEG) and poly(L-lactide) (PLLA).

The synthesis of these ABA triblock copolymers is typically achieved through ring-opening polymerization (ROP) of this compound. A common strategy involves the use of a difunctional macroinitiator, which is a pre-synthesized polymer with reactive end groups capable of initiating the polymerization of the this compound monomer from both ends. This approach allows for good control over the molecular weight and architecture of the resulting triblock copolymer.

PEG-b-PPS-b-PEG triblock copolymers are amphiphilic macromolecules that have been explored for various biomedical applications, including as drug delivery vehicles and for creating bioinert surfaces. The synthesis generally involves the use of a difunctional PEG macroinitiator to initiate the anionic ring-opening polymerization of this compound.

In a representative synthesis, a PEG thioacetate (B1230152) can be deprotected in situ to form a PEG thiolate, which then initiates the polymerization of this compound. epfl.ch The living nature of this polymerization allows for the growth of the PPS block to a desired length. The polymerization can be terminated by coupling the living ends. These copolymers self-assemble in aqueous environments, with the hydrophobic PPS block forming the core of aggregates and the hydrophilic PEG blocks forming the corona, which interfaces with the surrounding water. This self-assembly can result in the formation of structures like lamellar gels and vesicles. ethz.ch

Research has shown that the architecture of these triblock copolymers influences their performance in specific applications. For instance, a symmetric PEG(2k)-PPS(4k)-PEG(2k) triblock copolymer has demonstrated significant efficacy in reducing non-specific protein adsorption on gold surfaces, with a 97% reduction in human serum albumin adsorption and a 96% reduction for blood serum compared to uncoated gold. ethz.ch The stability of aggregates formed by these copolymers is largely determined by the length of the hydrophobic PPS block. nih.gov

The molecular characteristics of synthesized PEG-b-PPS-b-PEG copolymers from various research efforts are summarized in the table below.

Copolymer IDMn (PEG block) ( g/mol )Mn (PPS block) ( g/mol )Total Mn ( g/mol )Polydispersity Index (Đ)Reference
PEG(2k)-PPS(4k)-PEG(2k)2,0004,0008,000- ethz.ch
ABA-PEG10k-Pi1010,000-12,8001.07 nih.gov
ABA-PEG16k-Pi1416,000-18,2001.08 nih.gov
ABA-PEG20k-Pi2020,000-25,0001.12 nih.gov

Note: In the study by De Novo Synthesis et al., the central block is a phosphorylated glycerol (B35011) block, not PPS. This data is included to illustrate the characterization of ABA triblock copolymers with a central hydrophobic block and PEG as the outer blocks.

ABA triblock copolymers composed of a central PPS block and outer PLLA blocks combine the properties of a biodegradable polyester (B1180765) with those of a polysulfide. These materials have potential as bio-based thermoplastic elastomers. The synthesis of these copolymers can be achieved by the ring-opening polymerization of L-lactide using a dihydroxy-terminated PPS as a macroinitiator.

The properties of the resulting copolymers, such as their glass transition temperature (Tg) and melting temperature (Tm), can be tuned by varying the content of the PPS block. An increase in the PPS content generally leads to a decrease in both Tg and Tm and an enhancement of elastomeric properties.

Detailed characterization of these copolymers is crucial for understanding their structure-property relationships. The table below presents data from studies on PLLA-b-PPS-b-PLLA and similar triblock copolymers.

Copolymer IDMn (PLLA block) ( g/mol )Mn (PPS block) ( g/mol )Total Mn ( g/mol )Polydispersity Index (Đ)Reference
t-L-PPS-1-2,4006,5001.41
t-L-PPS-2-2,4009,8001.45

Advanced Characterization Techniques for Propylene Sulfide and Its Polymers

Spectroscopic Methods

Spectroscopic methods are indispensable for the elucidation of the chemical structures of propylene (B89431) sulfide (B99878) and its polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing the structure and dynamics of propylene sulfide and poly(this compound).

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR provide fundamental structural information. The ¹H NMR spectrum of the this compound monomer displays characteristic signals for its methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons. rsc.org For poly(this compound), the signals in the ¹H NMR spectrum are broader and located in specific regions, such as the 3.16-2.51 ppm range for the polymer backbone protons (−S−CH₂−CH(CH₃)−S−). rsc.org

¹³C NMR spectroscopy is particularly effective for determining the tacticity (stereoregularity) of poly(this compound). capes.gov.br The chemical shifts of the carbon atoms in the polymer backbone are sensitive to the relative stereochemistry of adjacent monomer units, allowing for the quantification of isotactic, syndiotactic, and atactic sequences. capes.gov.br

Interactive Data Table: Typical NMR Chemical Shifts for this compound and Poly(this compound) in CDCl₃

Compound/PolymerGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound Monomer -CH(CH₃)-Multiplet(Data not available)
-CH₂-Multiplet(Data not available)
-CH₃Multiplet(Data not available)
Poly(this compound) -S-CH₂-CH(CH₃)-S-3.16 - 2.51 (broad multiplet) rsc.org(Varies with tacticity)

Note: Specific chemical shift values can vary depending on the solvent, concentration, and instrument frequency.

2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), provide further structural confirmation by revealing scalar couplings between protons. In the analysis of this compound monomer, COSY spectra show clear correlations consistent with the expected structure. rsc.org For polymers, 2D NMR helps to resolve overlapping signals and confirm the connectivity of the monomer units within the polymer chain.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to molecular size and shape. ox.ac.uk This method is valuable for characterizing the size and aggregation behavior of poly(this compound) nanoparticles and block copolymers in solution. researchgate.net As it is less sensitive to light scattering than other particle sizing methods, DOSY can effectively analyze turbid samples, providing chemically selective diffusion data for individual components in a mixture. researchgate.net

Mass spectrometry (MS) techniques are critical for determining the molecular weight of polymers, identifying end groups, and studying fragmentation and reaction pathways.

MALDI-TOF MS is a soft ionization technique widely used for the analysis of synthetic polymers like poly(this compound). It provides detailed information on molecular weight, molecular weight distribution (polydispersity), and end-group structure. nih.govresearchgate.net

In a typical analysis of poly(this compound) with a molecular weight in the range of 1000-4000 g/mol , 2-(4-hydroxyphenylazo)benzoic acid (HABA) can be used as the matrix. nih.gov Research shows that the choice of a cationizing agent is critical. The use of silver trifluoroacetate (B77799) as a cationizing reagent helps to suppress fragmentation and end-group elimination reactions that can otherwise occur. nih.govresearchgate.net Without a suitable cationizing agent, significant fragmentation, including depolymerization and elimination reactions at terminal ester groups, has been observed. nih.govresearchgate.net This suppression is hypothesized to result from the chelation of the terminal groups by the silver ion. nih.gov The technique has also been successfully applied to characterize intractable poly(p-phenylene sulfide) (PPS), yielding information on the mass, structure, and end groups of species generated during synthesis and processing. acs.org

Direct Pyrolysis Mass Spectrometry (DPMS) is a thermal analysis method where the polymer is heated very close to the mass spectrometer's ion source. researchgate.net This setup allows for the immediate detection of primary thermal degradation products before they can undergo secondary reactions.

When applied to polysulfides, DPMS studies show that the primary thermal decomposition process often involves intramolecular exchange or "backbiting" mechanisms, leading to the formation of cyclic sulfides. researchgate.netresearchgate.net The analysis of poly(xylylene sulfide), a related sulfur-containing polymer, revealed that thermal degradation occurs in distinct steps. The initial step produces oligomers with end groups such as –CH₃, –CH₂SH, and –CHS, which are formed through homolytic chain scissions followed by hydrogen transfer reactions. researchgate.netacs.org

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a destructive analytical technique used to identify polymers based on their characteristic thermal degradation products. d-nb.infodtic.mil The polymer sample is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by a gas chromatograph and identified by a mass spectrometer. dtic.milmeasurlabs.com

For polysulfides, Py-GC/MS analysis often confirms the findings from DPMS, identifying cyclic sulfides as major degradation products. researchgate.netacs.org However, the superior separation capability of GC allows for the detection of additional products, such as linear oligomers with thiol and vinyl end groups, which are formed via hydrogen transfer reactions. researchgate.netresearchgate.net Studies on poly(p-phenylene sulfide) have used Py-GC/MS to support and compare with data from MALDI-TOF/TOF CID experiments to elucidate degradation mechanisms. acs.org The data obtained from DPMS and Py-GC/MS are often complementary, providing a more complete picture of the thermal degradation pathways of sulfur-containing polymers. acs.org

Mass spectrometry is a key tool for analyzing the products of chemical reactions involving this compound and its precursors. In studies of vulcanization, where propylene was used as a model compound for natural rubber, mass spectrometer analyses of the volatile portions of reaction products with sulfur and hydrogen sulfide indicated the formation of various sulfides and disulfides. oclc.orgsemanticscholar.orgnih.gov

Furthermore, ion/molecule reactions involving this compound have been studied directly within a miniature cylindrical ion trap mass spectrometer. nih.gov For instance, the Meerwein reaction of the benzoyl cation with this compound was shown to form the thio-analog of 4-methyl-2-phenyl-1,3-dioxolane. nih.gov These analyses provide valuable mechanistic insights into the reactivity of this compound.

Mass Spectrometry

Chromatographic Techniques

Chromatographic methods are essential for separating and analyzing the components of a mixture. For this compound and its polymers, techniques like size-exclusion chromatography and gas chromatography are routinely employed.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. polymersolutions.comacs.org The method separates molecules based on their size in solution. acs.org

For poly(this compound) and its copolymers, SEC is a crucial characterization tool. digitellinc.comrsc.org It provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn), which are critical parameters that influence the polymer's physical and mechanical properties. digitellinc.comrsc.org For example, the synthesis of high molecular weight poly(this compound) (around 100 kg/mol ) with a relatively narrow polydispersity (Đ < 1.4) has been successfully characterized using SEC. digitellinc.comrsc.org

The choice of solvent is critical for SEC analysis. polymersolutions.com While common organic solvents like tetrahydrofuran (B95107) (THF) are often used, some polymers require more specialized conditions. polymersolutions.compolymersolutions.com For instance, high-temperature SEC using 1-chloronaphthalene (B1664548) is employed for the analysis of polyphenylene sulfide (PPS). polymersolutions.com Similarly, high-temperature trichlorobenzene (TCB) is used for polyolefins like polypropylene (B1209903). measurlabs.com

The following table provides examples of SEC applications for poly(this compound) and related polymers.

Polymer SystemMolecular Weight (Mn)Polydispersity (Đ)SEC ConditionsReference
Poly(this compound)~100 kg/mol < 1.4- digitellinc.comrsc.org
Polyphenylene sulfide (PPS)--High-temperature 1-chloronaphthalene polymersolutions.com
Polypropylene (PP)--High-temperature trichlorobenzene (TCB) measurlabs.com
Polystyrene standards580 to 3 x 10⁷ g/mol Narrow- ahgroup.at

Gas Chromatography (GC) is a powerful analytical technique used to separate and detect volatile compounds in a sample. In the context of propylene, the monomer for poly(this compound), GC is primarily used to determine the purity of the monomer and to quantify trace impurities. The presence of certain impurities, such as carbonyl sulfide (COS) and hydrogen sulfide (H₂S), can act as poisons to polymerization catalysts, leading to deactivation and reduced production efficiency. antpedia.commtb.es

Various GC methods have been developed for the analysis of sulfur compounds in propylene. These methods often employ a gas chromatograph equipped with a specialized detector, such as a mass spectrometer (MS) or a flame photometric detector (FPD), to achieve high sensitivity and selectivity. antpedia.comtajhizkala.ir For instance, a GC-MS system can be used to determine trace levels of carbonyl sulfide and hydrogen sulfide with a lower limit of quantitation of 0.05 mol-ppm. antpedia.com Another approach utilizes a GC with a pulsed flame photometric detector (PFPD) and a specialized column to detect H₂S, COS, and methyl mercaptan at levels as low as 20 ppb in a propylene matrix. americanlaboratory.com

The selection of the chromatographic column is crucial to separate the sulfur compounds from the bulk propylene matrix, which can otherwise interfere with the detection. americanlaboratory.com

AnalyteMatrixDetection LimitGC SystemReference
Carbonyl Sulfide (COS)Propylene0.5 to 4.0 mg/kgGC-FPD tajhizkala.ir
Carbonyl Sulfide (COS)Propylene< 30 ppbMGC with Chemiluminescence Detector mtb.es
H₂S, COS, CH₃SHPropylene~20 ppbGC-PFPD americanlaboratory.com
AsH₃, PH₃, COS, H₂SPropylene1-50 ppbGC-MS shimadzu.com

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For polymers, these methods provide valuable information about transitions such as the glass transition and melting.

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to investigate the thermal properties of polymers, including poly(this compound) and its derivatives. scielo.br DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal transitions. specialchem.com

For semi-crystalline polymers like poly(phenylene sulfide) (PPS), DSC scans reveal the glass transition temperature (Tg), the crystallization temperature (Tc), and the melting temperature (Tm). scielo.br The Tg represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com The Tc is the temperature at which the polymer crystallizes upon cooling from the melt, and the Tm is the temperature at which the crystalline regions melt upon heating. scielo.br

The thermal properties of PPS and its copolymers are significantly influenced by their molecular structure, crystallinity, and processing conditions. researchgate.netias.ac.in For example, the Tg of PPS is typically around 85°C, and its Tm is approximately 285°C. scielo.br However, these values can vary. For instance, different grades of PPS have shown melting peaks at 284°C and 293°C. ias.ac.in The presence of comonomers or blending with other polymers can also alter the thermal behavior. kpi.ua In statistical and block copolymers of this compound with epoxides, DSC is used to characterize the resulting thermal transitions. digitellinc.comrsc.org

The table below presents typical thermal transition temperatures for poly(phenylene sulfide) and related polymers as determined by DSC.

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Crystallization Temp. (Tc) (°C)Reference
Poly(phenylene sulfide) (PPS)85285- scielo.br
PPS (Grade 1)-284- ias.ac.in
PPS (Grade 2)-293- ias.ac.in
PPS (cured)-289.9231.3 kpi.ua
PPS/PPSS Blend-279.4227 kpi.ua
Polypropylene (PP)-5175- thermalsupport.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For poly(this compound) (PPS), TGA reveals its decomposition profile. In an inert atmosphere like nitrogen, atactic poly(this compound) typically shows a single, major weight loss step. This indicates that the polymer degrades within a specific temperature range.

In contrast, poly(phenylene sulfide), a related aromatic polymer, exhibits exceptional thermal stability, with a decomposition temperature exceeding 500°C in both air and nitrogen. dic-global.com The thermal stability of poly(phenylene sulfide) composites can be influenced by the presence of reinforcing materials like carbon fibers, though the matrix itself is highly resistant to thermal degradation. mdpi.com For instance, studies on poly(phenylene sulfide) composites have shown that the decomposition temperature can be around 526°C. nih.gov Blending polypropylene with polycarbonate has been shown to improve the thermal degradation temperature of the resulting composite. matec-conferences.org

MaterialDecomposition Temperature (5% weight loss)Atmosphere
Polypropylene (PP)393.1°CNitrogen
Polyvinyl alcohol (PVA)295.1°CNitrogen
Poly(phenylene sulfide) (PPS)>500°CAir/Nitrogen

This table presents a comparative view of the thermal stability of different polymers as determined by TGA, highlighting the high thermal resistance of poly(phenylene sulfide).

X-ray Analysis

X-ray analysis techniques are fundamental in characterizing the structural features of polymers at different length scales.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanometer-scale structure of materials. It is particularly useful for characterizing the morphology of block copolymers containing poly(this compound). These copolymers can self-assemble into various ordered nanostructures, such as micelles, vesicles (polymersomes), and filamentous micelles, in a selective solvent. nih.govacs.org

SAXS provides quantitative information about the size, shape, and arrangement of these self-assembled structures. For example, in studies of poly(sarcosine)-b-poly(this compound) (PSarc-b-PPS) block copolymers, SAXS was used to confirm the formation of micelles and polymersomes depending on the hydrophilic weight fraction of the polysarcosine block. nih.govrsc.org The scattering profiles can be fitted with models to determine key parameters like the core and shell radii of micelles or the membrane thickness of vesicles. rsc.org Similarly, SAXS has been instrumental in studying the encapsulation of nanoparticles within block copolymer vesicles and monitoring their release. acs.org

Copolymer SystemMorphologyCharacterization Technique
PSarc-b-PPSMicelles, PolymersomesSAXS, TEM
PEG-bl-PPSMicelles, Polymersomes, FilomicellesCryoTEM, DLS

This table summarizes the different morphologies observed for block copolymers containing poly(this compound) and the techniques used for their characterization.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is primarily used to determine the crystalline structure of materials. The XRD pattern of a polymer reveals whether it is amorphous, semi-crystalline, or crystalline. Atactic poly(this compound) is generally amorphous, which is indicated by a broad, non-specific halo in its XRD pattern. In contrast, isotactic poly(this compound) is semi-crystalline and would exhibit sharp diffraction peaks corresponding to its crystal lattice.

The degree of crystallinity can significantly impact the mechanical and thermal properties of the polymer. For comparison, polypropylene, a widely used polymer, is semi-crystalline and its XRD pattern shows characteristic peaks corresponding to its crystalline form. chalcogen.ro Similarly, poly(phenylene sulfide) is a semi-crystalline polymer. dic-global.comdntb.gov.ua The crystallinity of polymers can be influenced by processing conditions and the presence of additives, as seen in composites of polypropylene with molybdenum sulfide. acs.org

Rheological and Mechanical Characterization of Polymers

The rheological and mechanical properties of poly(this compound) and its composites are critical for their processing and end-use applications. Rheological studies investigate the flow and deformation behavior of the polymer melt, often characterized by properties like storage modulus (G'), loss modulus (G''), and complex viscosity (η*). mdpi.com

Dynamic mechanical analysis of bulk poly(this compound) has been used to study its primary (α) and secondary (β) relaxations. acs.org The rheological behavior of blends containing poly(phenylene sulfide), such as those with polypropylene, exhibit non-Newtonian, shear-thinning behavior. psu.eduresearchgate.net

Mechanical properties, including tensile strength and flexural strength, are often evaluated for poly(this compound) composites. For example, reinforcing poly(phenylene sulfide) with glass fibers has been shown to enhance its mechanical performance, with the shape of the fibers playing a significant role. scribd.com

PropertyDescriptionRelevance
Storage Modulus (G')Represents the elastic response of the material.Indicates the ability of the polymer to store energy.
Loss Modulus (G'')Represents the viscous response of the material.Relates to the energy dissipated as heat.
Complex Viscosity (η*)A measure of the material's resistance to flow.Important for melt processing.
Tensile StrengthThe maximum stress a material can withstand while being stretched.A key indicator of mechanical strength.
Flexural StrengthThe ability of a material to resist bending.Important for structural applications.

This table outlines key rheological and mechanical properties used to characterize polymers and their significance.

Morphological and Nanostructure Characterization

The morphology and nanostructure of poly(this compound)-containing polymers, particularly block copolymers, are often visualized using microscopy techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM). These methods provide direct imaging of the self-assembled nanostructures.

For block copolymers like poly(ethylene glycol)-b-poly(this compound) (PEG-b-PPS), cryogenic TEM (CryoTEM) has been used to visualize the formation of spherical micelles, vesicles, and filamentous micelles. nih.govresearchgate.net The observed morphology is highly dependent on the relative block lengths of the hydrophilic PEG and the hydrophobic PPS segments. nih.gov These morphological characterizations are often complemented by scattering techniques like SAXS to obtain a comprehensive understanding of the nanostructure. nih.govrsc.org The morphology of polymer blends, such as those containing polypropylene and polycarbonate, can also be investigated using microscopy to understand the phase behavior and dispersion of the components. matec-conferences.org

Applications of Poly Propylene Sulfide in Advanced Materials and Biomedical Engineering

Drug Delivery Systems

The application of poly(propylene sulfide) in drug delivery is a rapidly advancing field. ethz.ch PPS-based nanomaterials can be engineered to encapsulate therapeutic agents, offering controlled and targeted release, which can enhance the efficacy of treatments while minimizing side effects. sigmaaldrich.comethz.ch

A key feature of poly(this compound) is its sensitivity to oxidation. frontiersin.org The thioether groups in the polymer backbone can be oxidized to more hydrophilic sulfoxides and sulfones in the presence of reactive oxygen species (ROS). ethz.chfrontiersin.org This transformation from a hydrophobic to a hydrophilic state is the fundamental principle behind its use in oxidation-responsive drug delivery systems. ethz.chnih.gov This phase transition leads to the destabilization and decomposition of PPS-based nanocarriers, triggering the release of their encapsulated drug payload. frontiersin.org

This mechanism is particularly relevant in pathological environments characterized by high levels of oxidative stress, such as inflamed tissues and solid tumors. ethz.chresearchgate.net For instance, doxorubicin (B1662922), an anti-cancer drug, has been successfully encapsulated within PPS nanoparticles, demonstrating accelerated release under oxidative conditions. ethz.ch Similarly, curcumin-loaded PPS microspheres have been developed for "on-demand" antioxidant therapy, with the release rate modulated by the concentration of hydrogen peroxide. nih.gov

The oxidation of PPS is dependent on the specific ROS present. Hydrogen peroxide primarily oxidizes PPS to poly(propylene sulfoxide), whereas hypochlorite (B82951) can produce more sulfone groups. frontiersin.org This differential reactivity allows for a degree of tunable response.

Poly(this compound) is frequently used as the hydrophobic block in amphiphilic block copolymers, which can self-assemble in aqueous solutions to form nanoparticles and micelles. rsc.orgmdpi.com A common strategy involves combining PPS with a hydrophilic polymer like poly(ethylene glycol) (PEG) to create PEG-b-PPS copolymers. ontosight.aifrontiersin.org These copolymers self-assemble into core-shell structures where the hydrophobic PPS core serves as a reservoir for hydrophobic drugs, and the hydrophilic PEG shell provides stability and biocompatibility in aqueous environments. ontosight.aiethz.ch

The formation of these nanostructures is a versatile method for drug encapsulation. mdpi.com For example, PEG-b-PPS copolymers have been used to create vesicles that can be loaded with therapeutic agents. frontiersin.org The size of these nanoparticles can be precisely controlled, typically ranging from 25 to 250 nm, which is a suitable size for intravenous injection. ethz.ch Furthermore, the low glass transition temperature of PPS allows for the rapid reorganization of the hydrophobic domains during self-assembly, enabling the formation of diverse and stable nanostructures. rsc.org

Researchers have also explored the creation of mixed micelles by combining different types of polymers, such as poly(ethylene glycol)-bl-poly(propylene oxide)-bl-poly(this compound), for drug delivery applications. epfl.ch

The release of drugs from poly(this compound)-based carriers can be finely controlled, which is advantageous for therapies requiring sustained drug levels. mdpi.com The kinetics of drug release are influenced by several factors, including the properties of the drug itself (e.g., solubility, molecular weight), the composition of the polymer matrix, and external stimuli. mdpi.com

For PPS-based systems, the primary mechanism for controlled release is the oxidation-triggered phase change. nih.gov The rate of this phase change, and consequently the drug release, can be modulated by the concentration of reactive oxygen species in the surrounding environment. nih.gov For example, studies with curcumin-loaded PPS microspheres have shown a hydrogen peroxide dose-dependent release profile. nih.gov

Beyond oxidation, other factors can influence release kinetics. The inclusion of different functional groups or co-polymers can alter the hydrophobicity and swelling behavior of the polymer matrix, thereby modifying the release profile. mdpi.com For instance, the release of an insulin (B600854) proxy from a PPS-based matrix was observed to follow first-order kinetics, where the release rate was dependent on the drug concentration within the polymer. researchgate.net

Table 1: Factors Influencing Drug Release from PPS-Based Carriers

Factor Description Research Finding
Oxidative Environment The presence and concentration of ROS trigger the hydrophobic-to-hydrophilic phase transition of PPS, leading to drug release. Curcumin release from PPS microspheres is directly proportional to the hydrogen peroxide concentration. nih.gov
Drug Properties The solubility, molecular weight, and stability of the encapsulated drug affect its diffusion from the polymer matrix. The release of a hydrophobic drug like doxorubicin is facilitated by the increased hydrophilicity of the oxidized PPS matrix. ethz.ch
Polymer Composition The inclusion of co-polymers or functional groups can modify the physical properties of the PPS matrix, such as its hydrophobicity and swelling characteristics. The presence of sulfur-containing groups can create a more hydrophobic core, suitable for the sustained release of hydrophobic drugs. mdpi.com
Nanostructure Morphology The size and structure of the nanoparticles or micelles can influence the surface area-to-volume ratio and diffusion pathways for the drug. Emulsion polymerization of PPS allows for the creation of nanoparticles with adjustable mean diameters, which can affect release kinetics. ethz.ch

Effective drug delivery often requires targeting specific cells or tissues to maximize therapeutic efficacy and minimize off-target effects. ethz.ch PPS-based nanoparticles can be engineered for both passive and active targeting. ethz.chjbiomed.com Passive targeting is often achieved by tuning the size of the nanoparticles to take advantage of the enhanced permeability and retention (EPR) effect in tumor tissues. ethz.ch

Active targeting involves modifying the surface of the nanoparticles with ligands that bind to specific receptors on target cells. jbiomed.com For example, PPS nanoparticles have been functionalized with folic acid to target folate receptors that are overexpressed on certain cancer cells, such as those in prostate cancer. acs.org This strategy has been shown to enhance cellular uptake and cytotoxicity in target cells. acs.org

The lymphatic system is another important target for drug delivery, particularly for immunotherapies and treating diseases of the lymph nodes. aiche.orgnih.gov The size of nanoparticles is a critical parameter for lymphatic uptake. frontiersin.org Studies have shown that PEG-stabilized PPS nanoparticles with diameters between 20 and 100 nm accumulate effectively in lymph nodes following intradermal or subcutaneous injection. frontiersin.org Specifically, 20 nm particles were found to be most readily taken up into the lymphatics, with both 20 nm and 45 nm particles showing significant retention in the lymph nodes. epfl.ch

These nanoparticles have been shown to be internalized by a significant percentage of dendritic cells (40-50%) within the lymph nodes without the need for a specific targeting ligand. epfl.ch Multi-stage delivery systems have also been developed, combining 30 nm thiolated PPS nanoparticles with a cleavable linker to release small-molecule cargo within the lymph nodes, allowing for deeper tissue penetration. aiche.org

In addition to their role as drug carriers, poly(this compound)-based materials possess inherent therapeutic properties as ROS scavengers. nih.gov The thioether backbone of PPS can be sacrificially oxidized, effectively neutralizing harmful ROS such as hydrogen peroxide. researchgate.net This ROS scavenging ability is particularly beneficial in the context of cancer therapy, as the tumor microenvironment is often characterized by high levels of oxidative stress that can suppress immune responses. nih.gov

By scavenging extracellular ROS, PPS-based nanocarriers can help to relieve this immunosuppression and enhance the efficacy of immunotherapies. nih.gov For example, a nanoscavenger based on PPS was shown to sweep away ROS from the tumor microenvironment, thereby prolonging the survival of T cells and restoring the efficacy of immunogenic cell death induced by a chemotherapy drug. nih.gov

This dual functionality—drug delivery and ROS scavenging—makes PPS a highly attractive material for developing advanced cancer therapies. The material itself can contribute to the therapeutic outcome by modulating the tumor microenvironment, creating a synergistic effect with the delivered drug. nih.gov For instance, blank PPS microspheres have demonstrated inherent therapeutic properties that are synergistic with the effects of encapsulated curcumin. nih.gov This ROS scavenging can also protect cells from oxidative damage, as demonstrated by the enhanced cytoprotection of mesenchymal stem cells encapsulated in PPS-containing hydrogels. cardiff.ac.uk

Biomaterials and Tissue Engineering

Poly(this compound) is also a promising material for applications in biomaterials and tissue engineering, owing to its biocompatibility, biodegradability, and tunable properties. sigmaaldrich.comontosight.ai It can be fabricated into various forms, such as scaffolds, which provide a supportive environment for cell growth and tissue regeneration. sigmaaldrich.commdpi.com

PPS has been investigated as a potential scaffold material for various tissue types, including bone and cartilage, and has been shown to support cell attachment and growth in vitro. sigmaaldrich.com Its chemical versatility allows for the incorporation of bioactive molecules, further enhancing its regenerative capabilities. mdpi.com

In one approach, hybrid microspheres composed of collagen and PPS have been developed. researchgate.net These microspheres are responsive to ROS, which can be a signal of inflammation or tissue damage, making them a "smart" biomaterial for drug delivery and tissue regeneration. researchgate.net The ROS-responsive nature of PPS allows for the on-demand release of therapeutic agents at the site of injury. researchgate.net

Furthermore, injectable hydrogels containing PPS have been developed for cell therapy applications. cardiff.ac.uk An ABC triblock polymer incorporating a poly(this compound) block demonstrated significant anti-ROS properties, leading to enhanced protection of encapsulated mesenchymal stem cells and insulin-producing beta-cell pseudo-islets against ROS-induced toxicity. cardiff.ac.uk This highlights the potential of PPS-based biomaterials to not only provide structural support but also to actively protect cells and modulate the local tissue environment.

ECM-inspired Hybrid Microspheres

In the field of biomedical engineering, researchers have drawn inspiration from the extracellular matrix (ECM) to create advanced materials for drug delivery and tissue regeneration. One innovative approach involves the fabrication of hybrid microspheres composed of collagen type I and poly(this compound). researchgate.netnih.gov These microspheres are designed to be responsive to reactive oxygen species (ROS), which are often present in pathological environments like inflamed tissues. researchgate.net This responsiveness allows for the targeted release of therapeutic agents.

The mechanism relies on the oxidation of the poly(this compound) component in the presence of ROS. This oxidation alters the material's properties, causing it to swell and release its encapsulated cargo. researchgate.net This dual stimuli-responsive system, which also responds to matrix metalloproteases due to the collagen component, presents a sophisticated platform for controlled drug delivery. researchgate.net

Biocompatibility and Non-toxicity Studies

For any material to be used in biomedical applications, its biocompatibility and non-toxicity are of paramount importance. Poly(this compound) has been investigated for these properties and has shown promise. sigmaaldrich.comsigmaaldrich.com Studies have indicated that PPS exhibits good biocompatibility, making it a suitable candidate for various in-vivo applications. sigmaaldrich.comresearchgate.net

When formulated as nanoparticles, often stabilized with poly(ethylene glycol) (PEG) to form PPS-PEG copolymers, the material demonstrates low toxicity. ontosight.aiacs.org The integration of PEG enhances stability and water solubility. ontosight.ai Research has shown that these nanoparticles can be taken up by cells without causing significant harm, which is a critical factor for drug delivery systems. researchgate.net Furthermore, the degradation byproducts of PPS-PEG polymers in the presence of oxygen are considered non-toxic. ontosight.ai The inherent ROS-scavenging ability of PPS can also contribute to its biocompatibility by mitigating oxidative stress in the cellular environment. researchgate.net

Energy Storage Applications

Poly(this compound) and its composites are emerging as promising materials for energy storage, particularly in the development of next-generation batteries. Sulfurized polypropylene (B1209903), created by reacting polypropylene with sulfur, is being explored as a cathode material for high-capacity lithium-sulfur (Li-S) batteries. d-nb.inforesearchgate.net A significant challenge in Li-S battery technology is the "polysulfide shuttle" effect, where soluble polysulfides migrate between the electrodes, leading to capacity loss. d-nb.inforesearchgate.net

In sulfurized polypropylene, sulfur is covalently bonded to the polymer backbone, which prevents the formation of these soluble polysulfides. d-nb.infoacs.org This results in a more stable electrochemical performance with a high reversible capacity. d-nb.inforesearchgate.net Research has demonstrated that these materials can achieve high sulfur loading and exhibit excellent cycling stability, making them a cost-effective and promising alternative for future energy storage systems. d-nb.infoacs.org

Table 1: Electrochemical Performance of Sulfurized Polypropylene in Li-S Batteries

Parameter Value Reference
Reversible Capacity up to 1000 mAh/gsulfur at 0.1 C d-nb.info
Sulfur Loading in Material up to 68 wt% d-nb.info
Sulfur Loading in Cathode up to 47 wt% d-nb.info

Optical Materials (e.g., Plastic Lenses, Prisms)

The optical properties of sulfur-containing polymers make them attractive for applications in plastic optics. nonicustomoptics.comrp-photonics.com Poly(this compound) and its derivatives are noted for their high refractive indices. scribd.comscipoly.com A high refractive index is a desirable characteristic for materials used in lenses and prisms, as it allows for the creation of thinner and lighter optical components. nonicustomoptics.com

While traditional plastic optical materials like poly(methyl methacrylate) (PMMA) are widely used, there is a continuous search for polymers with higher refractive indices. researchgate.net Sulfur-containing polymers, including derivatives of poly(phenylene sulfide), have demonstrated refractive indices significantly higher than many conventional optical plastics. researchgate.netrsc.org For instance, some poly(phenylene sulfide) derivatives can achieve refractive indices in the range of 1.69 to over 1.8. rsc.orgacs.org The development of these high-refractive-index polymers opens up possibilities for new and improved optical devices. researchgate.netgoogle.com

Table 2: Refractive Index of Poly(this compound) and Related Polymers

Polymer Refractive Index (nD) Reference
Poly(this compound) 1.5960 scribd.comscipoly.com
Poly(phenylene sulfide) derivatives 1.6902–1.7169 acs.org

Elastomeric Materials

Poly(this compound) exhibits elastomeric properties, making it comparable to some synthetic rubbers like styrene-butadiene rubbers. researchgate.netoup.com This elasticity, combined with good solvent and weather resistance, makes it a candidate for applications such as sealants and adhesives, particularly for low molecular weight functionalized versions. researchgate.net

The development of high molecular weight poly(this compound) has led to the creation of non-tacky elastomers that can be molded to form various articles. google.com These materials can be vulcanized, a process that cross-links the polymer chains to improve their mechanical properties, similar to the curing of natural rubber. google.commedcraveonline.com Block copolymers incorporating poly(this compound), such as those with poly(α-methylstyrene), have also been synthesized and studied for their tensile properties. researchgate.net The mechanical properties of polypropylene can also be modified by blending it with elemental sulfur, which can act as a plasticizer, increasing the elongation at break. acs.org

Environmental and Toxicological Research Perspectives

Propylene (B89431) Sulfide (B99878) as a Byproduct of Microbial Activity

Propylene sulfide has been identified as a volatile organic compound that can arise from microbial activity, particularly in the context of food spoilage.

Contribution to Off-Odors in Spoiled Meat

The microbial spoilage of meat is a complex process involving the breakdown of proteins and fats by various microorganisms, leading to the production of a wide array of volatile compounds that contribute to undesirable off-odors. nih.gov Research has indicated that this compound is among the sulfur-containing compounds that can be generated during this process.

The presence and metabolism of specific spoilage organisms (SSOs) on meat products are responsible for the generation of these off-flavors and odors. mdpi.com For instance, Pseudomonas spp. are known to contribute to the production of off-odors in spoiled meat through their metabolic activities. Certain bacteria, such as Shewanella putrefaciens and Pseudomonas species, isolated from spoiled chicken, have been found to produce "sulfur" like off-odors. science.gov The degradation of sulfur-containing amino acids by these microorganisms is a key pathway leading to the formation of volatile sulfur compounds, including hydrogen sulfide and various organic sulfides. nih.gov These compounds, even at low concentrations, can significantly impact the sensory perception of meat, rendering it unacceptable to consumers. nih.gov The accumulation of these microbial metabolites, which also include organic acids, alcohols, aldehydes, and ketones, is a key determinant of sensory spoilage. mdpi.com

Environmental Fate and Degradation Studies of this compound Derivatives

The environmental impact of polymers derived from this compound is a subject of ongoing research, with a focus on their degradation and the influence of various factors on their stability.

Polymer Degradation in Environmental Contexts

Poly(this compound) (PPS) and its derivatives are of interest due to their potential for degradability. For instance, poly(this compound) nanoparticles have been synthesized and are noted for their ability to oxidize from the hydrophobic polysulfide to more hydrophilic polysulfoxides and polysulfones. ethz.ch This oxidative degradation can be triggered by reactive oxygen species, which may be present in certain biological environments like inflamed tissues. ethz.ch This suggests a potential for controlled degradation in specific environmental or biological contexts.

The degradation of sulfur-based plastics, including polyphenylene sulfide (a related but distinct polymer), has been studied using techniques like thermogravimetric analysis. researchgate.net These studies show that decomposition occurs at high temperatures, with different products forming in the presence or absence of air. researchgate.net While not directly about poly(this compound), this research highlights the importance of environmental conditions on the degradation pathways of sulfur-containing polymers. The broader environmental impact of such polymers is also a consideration, with life cycle assessments indicating that the manufacturing process of polymers like polypropylene (B1209903) can contribute to environmental burdens such as global warming potential and fossil resource depletion. researchgate.net

Impact of Impurities on Polymerization Efficiency

The efficiency of the polymerization process to create poly(this compound) and related polymers can be significantly affected by the presence of impurities. Impurities in the monomer feed, such as water, oxygen, carbon monoxide, carbon dioxide, and various sulfur-containing compounds, can reduce the activity of the polymerization catalyst. google.com

For example, in the production of polypropylene (a different polymer, but illustrative of general principles), impurities like hydrogen sulfide (H2S), thiols, and ketones in the propylene feed can negatively impact the efficiency of the synthesis and the mechanical properties of the final polymer. mdpi.comdntb.gov.ua Studies have shown that even trace amounts of H2S can affect the polymerization of propylene using a Ziegler-Natta catalyst, leading to changes in the polymer's properties. mdpi.comnih.gov The presence of H2S can lead to a decrease in the thermal stability of the resulting polypropylene. mdpi.com Similarly, the presence of mercaptans has been shown to reduce the melt flow index of polypropylene, indicating an inhibition of the polymerization process. dntb.gov.ua

In the context of poly(this compound) synthesis, the purity of the this compound monomer is crucial. The presence of even small amounts of certain compounds can lead to a significant decrease in the molecular weight of the resulting polymer. acs.org Therefore, purification of the monomer to remove such impurities is a critical step to ensure the synthesis of well-defined polymers with desired properties. acs.org

Advanced Desulfurization Applications and Green Fuel Oil

The removal of sulfur compounds from fuels is a critical process for both environmental and industrial reasons. acs.org Various technologies are employed for desulfurization, with ongoing research focused on developing more advanced and sustainable methods to produce "green fuel oil" with very low sulfur content. researchgate.net

Conventional hydrodesulfurization (HDS) is effective for many sulfur compounds but can be less efficient for removing certain complex sulfur molecules from fuel streams. mdpi.com This has led to the development of alternative and complementary desulfurization techniques. Oxidative desulfurization (ODS) is one such promising method that converts sulfur compounds into more polar sulfoxides and sulfones, which can then be more easily removed. mdpi.com

Adsorptive desulfurization is another key technology, utilizing various adsorbent materials to capture sulfur compounds. google.com Research in this area includes the development of advanced materials for more effective sulfur removal. researchgate.net For instance, activated alumina (B75360) has been studied for the desulfurization of propylene derived from bioethanol, where it was found to effectively convert organosulfur compounds into hydrogen sulfide, which could then be adsorbed. researchgate.net The goal of these advanced desulfurization processes is often to reduce sulfur concentrations to parts-per-billion levels. sulfatrap.com

Theoretical and Computational Studies of Propylene Sulfide

Photodissociation Channels and Mechanisms

The photodissociation of propylene (B89431) sulfide (B99878), particularly at an excitation wavelength of 193 nm, has been a subject of both theoretical and experimental investigation. High-level quantum mechanical calculations, such as the Gaussian-3 (G3) method, have been employed to map out the potential energy surfaces and establish the likely dissociation pathways. acs.org Experimental studies using photofragment translational spectroscopy with synchrotron radiation have confirmed several of these channels. acs.org

Five primary dissociation channels have been identified:

C₃H₆S + hν → S(¹D) + C₃H₆ acs.org

C₃H₆S + hν → S(³P) + C₃H₆ acs.org

C₃H₆S + hν → HS + C₃H₅ acs.org

C₃H₆S + hν → H₂S + C₃H₄ acs.org

C₃H₆S + hν → CH₃ + C₂H₃S acs.org

Theoretical calculations have established three primary dissociation channels that result in stable sulfur-containing molecular fragments. acs.orgacs.org

Formation of C₂H₃S: The cleavage of a C-C bond can lead to the formation of a methyl radical (CH₃) and a thioformylmethyl radical (C₂H₃S). acs.org The C₂H₃S radical is the most stable among its possible isomers. acs.org

Formation of HS: The pathway to hydrogen sulfide (HS) radical production is complex. It is proposed to begin with a hydrogen shift, followed by a ring-opening to break a C-S bond. A subsequent hydrogen shift occurs, and the final cleavage of the remaining S-C bond yields HS and a C₃H₅ radical. acs.org

Formation of H₂S: The formation of hydrogen sulfide (H₂S) and cyclopropene (B1174273) (C₃H₄) is another identified channel. acs.orgacs.org

ReactantDissociation ProductsSupporting Evidence
Propylene SulfideCH₃ + C₂H₃SExperimental Observation acs.org
This compoundHS + C₃H₅Theoretical Calculation & Experimental Observation acs.orgacs.org
This compoundH₂S + C₃H₄Theoretical Calculation & Experimental Observation acs.orgacs.org

The most dominant photodissociation channel involves the extrusion of a sulfur atom, leaving a propylene (C₃H₆) molecule. acs.org This process can result in the sulfur atom being in either a singlet (¹D) or triplet (³P) electronic state. acs.orgacs.org

Singlet Sulfur (S(¹D)) Loss: The elimination of a singlet sulfur atom is the major pathway, with a branching ratio of 2.6:1 for S(¹D) over S(³P). acs.org Experimental results show three distinct barriers for this process, suggesting that dissociation occurs on multiple potential energy surfaces. acs.orgacs.org The lowest calculated barrier for S(¹D) loss from the ground state is 94.3 kcal/mol, which aligns well with the lowest measured experimental barrier of 98 kcal/mol. acs.org

Triplet Sulfur (S(³P)) Loss: The spin-forbidden channel producing a triplet sulfur atom is also observed. acs.org The experimental energy barrier for this elimination is 73 kcal/mol, and calculations confirm that this process occurs on the ground electronic state. acs.org

PathwayProductsExperimental Energy Barrier (kcal/mol)Computational Confirmation
Singlet Sulfur LossC₃H₆ + S(¹D)98, 110, 126Yes acs.orgacs.org
Triplet Sulfur LossC₃H₆ + S(³P)73Yes acs.orgacs.org

Reaction Energetics and Activation Barriers

Computational studies have been instrumental in quantifying the energy landscapes of various reactions involving this compound. The activation energy (ΔE‡) or Gibbs free energy of activation (ΔG‡) determines the reaction rate, and these values can be precisely calculated.

One area of focus has been the desulfurization of this compound by Frustrated Lewis Pairs (FLPs). acs.org An Activation Strain Model (ASM) analysis revealed that the activation barrier is primarily governed by the energy required to deform the FLP catalyst into the geometry of the transition state, rather than the deformation of the rigid this compound ring. acs.org For a CH₂-bridged G13/P-type FLP (where G13 = B, Al, Ga, In, Tl), the reaction proceeds in multiple steps, with the second transition state (TS2) being the rate-determining step. acs.org The calculated free activation energy for this step (ΔG‡) falls within the range of 7.6–12.5 kcal/mol. acs.org

Kinetic studies comparing the ring-opening of this compound and propylene oxide with aniline (B41778) found that the episulfide is less reactive and has a higher activation energy. cdnsciencepub.comcdnsciencepub.com This is attributed to factors including the lower ring strain energy of the episulfide (estimated around 9 kcal/mol for the parent ethylene (B1197577) sulfide) compared to the epoxide (14 kcal/mol for ethylene oxide). cdnsciencepub.com

Reaction TypeReactants/CatalystKey ParameterValue (kcal/mol)Source
Desulfurization (Rate-Determining Step)This compound + G13/P-FLPΔG‡7.6 - 12.5 acs.org
Photodissociation (S(¹D) Loss)This compoundΔE‡ (Experimental)98 acs.org
Photodissociation (S(³P) Loss)This compoundΔE‡ (Experimental)73 acs.org
Ring-OpeningThis compound + AnilineΔH‡18.9 cdnsciencepub.com
Ring-OpeningPropylene Oxide + AnilineΔH‡17.0 cdnsciencepub.com

Molecular Dynamics Simulations

While molecular dynamics (MD) simulations are a powerful tool for investigating the macroscopic properties of polymers by simulating molecular motion over time, specific studies focusing solely on this compound are not widely reported. researchgate.netrsc.org However, MD simulations are frequently mentioned in the context of block copolymers containing poly(this compound) (PPS). rsc.orgnih.gov

In these studies, MD is proposed as a method to model and estimate the self-assembly process of copolymers like poly(sarcosine)-b-poly(this compound) in aqueous environments. rsc.orgnih.gov The simulations aim to predict how variables such as the ratio of hydrophilic to hydrophobic blocks influence the final morphology of the resulting nanostructures (e.g., micelles or vesicles). rsc.orgnih.gov Despite their utility, it is noted that these computational approaches often struggle to perfectly predict the final, true assembled morphology and its associated properties, necessitating experimental validation. rsc.orgnih.gov

Quantum-Chemical Calculations on Polymerization Energetics

Quantum-chemical calculations have provided significant insights into the energetics of the ring-opening polymerization of this compound. rsc.org These studies are crucial for understanding the remarkably high polymerization rates observed under certain conditions. rsc.org

For the anionic polymerization of this compound initiated with potassium O-methyl xanthate complexed with 18-crown-6 (B118740) ether, calculations revealed a key energetic difference between the initiation and propagation steps. rsc.org The energetic barrier for the propagation reaction, which involves the nucleophilic attack of a "naked" thiolate anion on a this compound monomer, was found to be almost half that of the initial attack of the initiator complex on the first monomer. rsc.org This much lower activation barrier for propagation leads to a tremendous increase in the chain growth rate, causing the polymerization to proceed very rapidly once initiated. rsc.org

These computational findings explain the experimental observation that high molecular weight polymers can be formed in minutes at 0 °C. rsc.org The low energy barrier for the propagation step is a defining feature of this compound's polymerization behavior.

Interaction with Catalytic Systems

Theoretical studies have elucidated the mechanisms of interaction between this compound and various catalytic systems for both polymerization and desulfurization.

Frustrated Lewis Pairs (FLPs): As discussed previously, computational results show that the removal of a sulfur atom from this compound by an intramolecular geminal FLP is a multi-step process. acs.org The mechanism begins with the lone pair on the sulfur atom attacking the Lewis acidic center of the FLP, forming a Lewis adduct intermediate. acs.org This is followed by the rate-limiting step where the Lewis basic center of the FLP attacks the sulfur, breaking the C-S bonds and forming a new ring structure incorporating the sulfur atom, releasing a propylene molecule. acs.org

Molybdenum and Tungsten Complexes: this compound interacts with dinuclear molybdenum and tungsten complexes in catalytic sulfur atom transfer (SAT) reactions. mdpi.comopinvisindi.is A proposed mechanism involves the insertion of a sulfur atom from the episulfide into a metal-sulfur or disulfide bond on the catalyst. opinvisindi.is In some cases, this compound can also act as a bridging ligand between two metal centers, which can be a deactivation pathway in the catalytic cycle. mdpi.com

Organozinc Catalysts: For the polymerization of this compound, organozinc-based catalysts are effective. It is suggested that the coordination of other atoms, such as nitrogen from a tertiary amine cocatalyst, to the zinc center increases the rate of polymerization. utwente.nl This is likely due to the increased nucleophilicity of the Zn-S bond that initiates the ring-opening. utwente.nl

Catalyst SystemReaction TypeMechanism/Interaction HighlightSource
Frustrated Lewis Pairs (FLPs)DesulfurizationMulti-step process via a Lewis adduct intermediate. Barrier determined by catalyst deformation energy. acs.org
Dinuclear Molybdenum ComplexesSulfur Atom Transfer (SAT)Sulfur atom insertion into catalyst Mo-S or S-S bonds. mdpi.comopinvisindi.is
Organozinc CompoundsPolymerizationCoordination of cocatalyst (e.g., amine) to Zn increases catalytic activity. utwente.nl

Inhibition of Ziegler-Natta Catalysts by Sulfur Compounds

A comprehensive review of available scientific literature reveals a notable scarcity of theoretical and computational studies specifically focused on the inhibitory effects of This compound on Ziegler-Natta catalysts. While the poisoning of these catalytic systems by various impurities is a well-documented field of study, research has predominantly centered on other sulfur-containing molecules, as well as non-sulfur compounds.

Extensive computational and experimental research has been conducted on the impact of impurities such as hydrogen sulfide (H₂S), mercaptans (thiols), carbon monoxide, carbon dioxide, acetylene, and various aldehydes on the productivity and properties of polymers produced using Ziegler-Natta catalysts. mdpi.comnih.govminciencias.gov.codntb.gov.uaresearchgate.netmdpi.com These studies often employ Density Functional Theory (DFT) to model the interaction between the poison molecule and the active titanium center of the catalyst, calculating parameters like adsorption energies to predict the stability of the inhibitor-catalyst complex. nih.govminciencias.gov.conih.gov

For instance, detailed reaction mechanisms and kinetic data have been proposed for the inhibition by hydrogen sulfide, which has been shown to react with the active Ti center, affecting the final properties of the polypropylene (B1209903). mdpi.comnih.gov Similarly, the deactivating effects of various Lewis bases, such as alcohols and esters, have been investigated, demonstrating a reduction in catalytic activity by decreasing the number of active sites. researchgate.net

However, specific data, including detailed research findings or data tables from theoretical and computational models detailing the interaction between this compound and Ziegler-Natta catalysts, are not available in the reviewed literature. Therefore, a quantitative analysis of its specific inhibitory mechanism, adsorption energies, or the kinetic effects on polymerization cannot be provided at this time.

Future Directions and Emerging Research Areas

Development of Novel Propylene (B89431) sulfide-Based Materials with Tailored Properties

The development of new materials derived from propylene sulfide (B99878) is a significant area of current research. The focus is on creating polymers and copolymers with precisely controlled properties to meet the demands of specific applications.

A notable area of development is in the creation of block copolymers. For instance, novel poly(sarcosine)-b-poly(propylene sulfide) (PSarc-b-PPS) diblock copolymers have been synthesized and shown to self-assemble into various nanostructures, such as micelles and vesicles. rsc.orgnih.gov These structures are of particular interest for drug delivery applications. The ability to form diverse morphologies is dependent on the ratio of the hydrophilic to hydrophobic blocks, allowing for the tailoring of the material for specific therapeutic needs. nih.gov A combinatorial library approach has been used to efficiently screen different copolymer compositions to optimize the formation of these nanostructures. nih.gov

Another important class of materials is poly(ethylene glycol)-stabilized poly(this compound) (PPS-PEG). ontosight.ai These polymers combine the hydrophobic nature of PPS with the hydrophilic and biocompatible properties of PEG. ontosight.ai The properties of PPS-PEG, such as their biodegradability and stimuli-responsiveness, can be tuned by adjusting the molecular weight and the ratio of the constituent polymers. ontosight.ai This versatility makes them promising for a range of biomedical applications, including drug delivery and tissue engineering. ontosight.aisigmaaldrich.com

Furthermore, research is exploring the creation of thermoplastic polymers based on polypropylene (B1209903) sulfide that are both biocompatible and biodegradable. sigmaaldrich.com These materials can be formulated into various forms, such as nanoparticles for controlled drug release or scaffolds for tissue engineering. sigmaaldrich.com The development of ABC triblock copolymers, such as those with an oxidation-sensitive poly(this compound) block, allows for the creation of "smart" materials that can respond to specific environmental stimuli, like reactive oxygen species (ROS). nih.gov

The table below summarizes some of the novel this compound-based materials and their tailored properties.

MaterialKey FeaturesPotential Applications
Poly(sarcosine)-b-poly(this compound) (PSarc-b-PPS)Self-assembles into micelles and vesicles; Non-toxic. rsc.orgnih.govControlled drug delivery. rsc.org
Poly(ethylene glycol)-stabilized poly(this compound) (PPS-PEG)Biocompatible, biodegradable, stimuli-responsive. ontosight.aiDrug delivery, tissue engineering, medical imaging. ontosight.airesearchgate.net
Poly(this compound) Thermoplastic PolymerBiocompatible, biodegradable. sigmaaldrich.comNanoparticles for drug delivery, tissue engineering scaffolds. sigmaaldrich.com
ABC Triblock Copolymers (e.g., PPS-b-PDMA-b-PNIPAAM)Oxidation-sensitive, thermogelling. nih.govStimuli-responsive hydrogels for drug delivery. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmental sustainability, researchers are actively seeking greener methods for the synthesis of this compound and its polymers. The principles of green chemistry, which include waste prevention, the use of renewable feedstocks, and the design of energy-efficient processes, are guiding these efforts. bio-conferences.orgroyalsocietypublishing.org

One of the most promising sustainable approaches is the use of elemental sulfur, a widely available and inexpensive byproduct of the petroleum industry, as a feedstock for polymer synthesis. ibs.re.krrsc.org The process of "inverse vulcanization" allows for the copolymerization of a large excess of sulfur with various comonomers, creating chemically stable and processable sulfur-rich polymers. ibs.re.krresearchgate.net This method not only valorizes a waste product but also often proceeds without the need for solvents and with high atom economy, aligning with key green chemistry principles. rsc.org

The development of sulfurized polypropylene from recycled polypropylene waste is another significant step towards a circular economy for plastics. acs.org This one-step vulcanization process creates a material suitable for applications in energy storage, such as in lithium-sulfur batteries. acs.org

Furthermore, research into bio-based monomers derived from sources like furfural (B47365) is opening new avenues for creating sustainable polyesters with tailored functionalities. oulu.fi While not directly involving this compound, this trend in polymer science highlights the broader move towards renewable feedstocks, which could influence future synthetic strategies for sulfur-containing polymers. The use of ionic liquids as environmentally benign alternatives to traditional organic solvents is also being explored in various chemical syntheses, offering potential for greener processes in this compound chemistry. researchgate.net

Efforts are also being made to develop more environmentally friendly catalytic systems for propylene polymerization, which can reduce the environmental impact of producing the precursors for this compound. oup.com

Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in the study of this compound and its derivatives, enabling researchers to gain deeper insights into reaction mechanisms and predict material properties. Density Functional Theory (DFT) is a prominent method used in this area.

DFT calculations have been employed to investigate the mechanism of ring-opening polymerization of this compound. These studies have shown that the energetic barrier for the propagation reaction is relatively low, which explains the rapid and efficient nature of the polymerization process. Computational methods have also been used to explore the elimination of sulfur from this compound using Frustrated Lewis Pairs (FLPs), revealing that the reaction proceeds through a multi-step mechanism rather than a concerted one. acs.org

In the context of material design, computational approaches are used to estimate the impact of variables like the hydrophilic-to-hydrophobic block ratio on the self-assembly of copolymers. nih.gov While these models are valuable for initial screening, they are often used in conjunction with experimental techniques to accurately determine the final morphology of self-assembled nanostructures. nih.gov

Computational studies are also crucial in understanding the behavior of catalysts used in this compound transformations. For example, DFT calculations have been used to study the desulfurization of thiiranes catalyzed by rhenium complexes, providing insights into the kinetic and thermodynamic selectivity of the reaction. nih.gov Similarly, computational methods have helped to elucidate the role of electron donors in Ziegler-Natta catalysts for propylene polymerization and the inhibition mechanisms of these catalysts. researchgate.net

The table below provides examples of how advanced computational modeling is applied in this compound research.

Computational MethodApplication in this compound ResearchKey Findings
Density Functional Theory (DFT)Investigating ring-opening polymerization mechanism. Low energetic barrier for propagation, explaining efficient polymerization.
B3LYP Computational MethodStudying sulfur extraction by Frustrated Lewis Pairs (FLPs). acs.orgReaction proceeds via a multi-step, not a concerted, mechanism. acs.org
Thermodynamic Modeling and Molecular DynamicsPredicting self-assembly of block copolymers. nih.govEstimates the influence of block ratios on nanostructure morphology. nih.gov
DFT CalculationsAnalyzing catalytic desulfurization reactions. nih.govProvides insights into kinetic and thermodynamic selectivity of catalysts. nih.gov

Exploration of New Catalytic Systems for this compound Transformations

The development of novel and more efficient catalytic systems is a key driver of innovation in this compound chemistry. Research in this area is focused on improving control over polymerization, enabling new types of transformations, and promoting greener chemical processes.

Organocatalysis has emerged as a powerful tool for the polymerization of this compound. Metal-free catalysts, such as certain tertiary amines in combination with triethyl borane, have shown exceptionally high activity in the copolymerization of carbonyl sulfide and propylene oxide. rsc.org These systems can produce well-defined polymers with high molecular weights and narrow dispersities. rsc.org The use of γ-thiolactones in the presence of a base provides a one-pot, two-step method to initiate the anionic ring-opening polymerization of this compound with alcohols or amines, leading to well-defined heterotelechelic polymers. acs.org

In the realm of metal-based catalysis, rhodium-based catalysts with sulfur-containing ligands are being investigated for reactions like propylene hydroformylation. rsc.org Computational studies have shown that these ligands can enhance catalytic activity by altering the electronic and geometric properties of the catalyst. rsc.org Iron-based catalysts have also been developed for the copolymerization of carbonyl sulfide and propylene oxide, demonstrating high efficiency and selectivity. researchgate.net

Furthermore, new initiators are being developed to control the architecture of poly(this compound) and its copolymers. Thio-aluminum based initiators have been shown to be versatile for producing not only homopolymers but also statistical and block copolymers of this compound with various epoxides. rsc.org This allows for fine control over the polymer composition and architecture, including the synthesis of ABA tri-block copolymers. rsc.org The use of poly(ethylene glycol) as a macroinitiator with these systems enables the creation of PEG-b-PPS block copolymers. rsc.org

The development of catalysts for the copolymerization of carbon disulfide and epoxides is another active area, driven by the potential to create high-refractive-index polymers. rsc.orgfrontiersin.org

Expanding Biomedical and Industrial Applications

The unique properties of this compound-based materials are leading to their exploration in a growing number of biomedical and industrial applications.

In the biomedical field, poly(this compound) and its copolymers are extensively studied for drug delivery. ethz.ch Nanoparticles made from these polymers can encapsulate hydrophobic drugs and release them in response to specific stimuli, such as an oxidative environment found in inflamed tissues or tumors. ethz.ch The oxidation of the sulfide to the more hydrophilic sulfoxide (B87167) and sulfone facilitates the disassembly of the nanocarrier and the release of its cargo. rsc.org Copolymers like PSarc-b-PPS are being developed as versatile platforms for creating nanocarriers with different morphologies. rsc.orgnih.gov S-nitrosated poly(this compound) nanoparticles have been designed for the enhanced delivery of nitric oxide to lymphatic tissues. nih.gov Beyond drug delivery, these materials are also being investigated for tissue engineering scaffolds and as coatings for medical devices. sigmaaldrich.com

In the industrial sector, a significant emerging application is in the development of high-refractive-index polymers. scipoly.com The high sulfur content of poly(this compound) contributes to a high refractive index. frontiersin.orgnih.gov Researchers are creating copolymers of this compound with other monomers to produce materials with a tunable refractive index, low optical dispersion, and good transparency, making them suitable for applications in lenses, optical adhesives, and other optical components. frontiersin.orgrsc.org

Another promising industrial application is in energy storage, particularly in the development of next-generation lithium-ion batteries (LIBs) and lithium-sulfur (Li-S) batteries. mdpi.comresearchgate.net Polyphenylene sulfide (PPS)-based materials are being explored as separators in LIBs due to their excellent thermal stability and chemical inertness. mdpi.com In Li-S batteries, sulfur-containing polymers derived from propylene can help to mitigate the polysulfide shuttle effect, a key challenge that limits the cycle life of these batteries. acs.orgresearchgate.net Sulfide-based solid electrolytes are also being investigated for all-solid-state batteries. rsc.orggoogle.com

Q & A

Q. What are the standard methods for synthesizing propylene sulfide, and how can reaction conditions be optimized for purity?

this compound (2-methylthiirane) is typically synthesized via the sulfuration of propylene oxide using thiourea or hydrogen sulfide under controlled conditions . Key optimization parameters include:

  • Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation.
  • Catalyst selection : Use Lewis acids (e.g., BF₃) to enhance ring-opening efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., THF) improve yield by stabilizing intermediates. Purity assessment requires GC-MS or NMR to detect residual monomers or sulfur-containing impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

  • NMR spectroscopy : ¹H and ¹³C NMR identify ring-strain effects (δ ~2.5–3.5 ppm for methylene protons) and confirm epoxide-to-sulfide conversion .
  • FT-IR : Peaks at 610–630 cm⁻¹ (C-S stretching) and 1250 cm⁻¹ (ring deformation) validate structural integrity.
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically begins at 150–200°C .

Q. How should researchers safely handle this compound’s hygroscopic and reactive properties?

  • Storage : Use airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and oxidation.
  • Ventilation : Conduct reactions in fume hoods due to volatile sulfur byproducts (e.g., H₂S).
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported polymerization kinetics of this compound?

Discrepancies in rate constants often arise from:

  • Initiation variability : Anionic vs. cationic mechanisms produce differing chain-growth profiles. Use MALDI-TOF to analyze end-group fidelity .
  • Impurity effects : Trace water or oxygen inhibits propagation. Implement rigorous drying protocols (e.g., molecular sieves) and in-situ FT-IR to monitor monomer consumption .
  • Table 1 : Example kinetic data under varying conditions.
InitiatorTemperature (°C)kₚ (L/mol·s)Dispersity (Đ)
Na⁺/THF250.121.08
BF₃·OEt₂00.051.21

Q. How can computational modeling improve the design of this compound-based copolymers?

  • DFT calculations : Predict regioselectivity in ring-opening reactions by analyzing transition-state energies of nucleophilic attacks (e.g., thiolate vs. alkoxide) .
  • Molecular dynamics (MD) : Simulate chain packing and glass transition temperatures (Tg) to tailor mechanical properties. Correlate with experimental DSC data .

Q. What methodologies address challenges in analyzing sulfur-containing degradation products of this compound polymers?

  • LC-MS/MS : Identify low-abundance sulfonic acids or disulfides via selective ion monitoring (SIM).
  • XPS : Quantify surface sulfur oxidation states (e.g., S⁰ vs. S⁴⁺) in degraded films .
  • Controlled aging studies : Use UV/ozone chambers to simulate environmental degradation and track mass loss via QCM .

Methodological Best Practices

Q. How to ensure reproducibility in this compound polymerization studies?

  • Precision in monomer purification : Distill this compound over CaH₂ and validate purity via refractive index (n₂₀/D = 1.475) .
  • Standardized characterization : Report Đ values (via GPC) and thermal transitions (DSC) using calibrated instruments .
  • Open data sharing : Deposit raw NMR/GPC traces in repositories like Zenodo for peer validation .

Q. What statistical approaches are suitable for interpreting heterogeneous datasets in sulfur-containing polymer research?

  • Multivariate analysis (PCA) : Identify correlations between reaction variables (e.g., temperature, catalyst loading) and polymer properties .
  • Error propagation models : Calculate uncertainty in molecular weight measurements from GPC elution time variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.